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  • Product: 1,3-Dichloro-5-methyl-2-nitrobenzene
  • CAS: 89692-81-9

Core Science & Biosynthesis

Foundational

Distinguishing Positional Isomers: A Technical Guide to 1,3-Dichloro-5-methyl-2-nitrobenzene and 1,3-Dichloro-2-methyl-5-nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical and agrochemical synthesis, the precise identification and utilization of chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and agrochemical synthesis, the precise identification and utilization of chemical intermediates are paramount. Substituted nitroaromatic compounds, such as dichloronitrotoluenes, serve as fundamental building blocks for a wide array of complex molecules.[1] However, the existence of positional isomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic ring—presents a significant analytical challenge. This guide provides a comprehensive technical examination of two such isomers: 1,3-Dichloro-5-methyl-2-nitrobenzene (Isomer A) and 1,3-Dichloro-2-methyl-5-nitrobenzene (Isomer B). We will explore the structural nuances that dictate their distinct physicochemical properties, spectroscopic signatures, and chemical reactivity. This document is intended to serve as an essential resource for professionals in research and development, offering detailed methodologies for differentiation, synthesis, and safe handling.

Introduction: The Challenge of Positional Isomerism

Positional isomerism in aromatic systems arises from the varied placement of functional groups on the benzene ring. While 1,3-Dichloro-5-methyl-2-nitrobenzene and 1,3-Dichloro-2-methyl-5-nitrobenzene share the identical molecular formula (C₇H₅Cl₂NO₂) and molecular weight (206.03 g/mol ), the interchange in the positions of the methyl (-CH₃) and nitro (-NO₂) groups fundamentally alters their molecular architecture and, consequently, their behavior.[2] This seemingly subtle structural difference has profound implications for their roles as synthetic precursors, influencing reaction kinetics, regioselectivity of subsequent transformations, and the biological activity of the final products. An unambiguous identification is therefore not merely an academic exercise but a critical step in quality control and process development.

G cluster_A Isomer A: 1,3-Dichloro-5-methyl-2-nitrobenzene cluster_B Isomer B: 1,3-Dichloro-2-methyl-5-nitrobenzene a_struct b_struct

Caption: Chemical structures of the two positional isomers.

Physicochemical Properties: A Comparative Analysis

The different arrangement of electron-donating (-CH₃) and electron-withdrawing (-NO₂, -Cl) groups creates distinct molecular dipoles and affects the crystal lattice packing of the isomers. This leads to measurable differences in their physical properties.

Property1,3-Dichloro-5-methyl-2-nitrobenzene (Isomer A)1,3-Dichloro-2-methyl-5-nitrobenzene (Isomer B)
CAS Number 89692-81-9[3]7149-69-1[2][4]
Molecular Formula C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol 206.03 g/mol [5]
Physical Form Pale-yellow to Yellow-brown SolidLight yellow solid[6]
Melting Point Data not available in searched sources62-65 °C[5][7]
Boiling Point Data not available in searched sources279.6 °C at 760 mmHg[2][7]
Density Data not available in searched sources~1.5 g/cm³[2]

Synthesis Pathways and Regioselectivity

The synthesis of these isomers hinges on the principles of electrophilic aromatic substitution and the directing effects of the substituents. The order of chlorination, nitration, and the choice of starting material are critical for achieving the desired regiochemistry.

Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene (Isomer B)

A documented laboratory procedure for Isomer B starts with 4-nitrotoluene.[6] The existing methyl group is an ortho-, para-director, while the nitro group is a meta-director. The synthesis proceeds via chlorination.

Caption: Simplified synthesis workflow for Isomer B.[6]

Causality: In this pathway, the directing effects of the methyl and nitro groups on the 4-nitrotoluene ring are synergistic for chlorination. The methyl group activates the positions ortho to it (C2 and C6), and the nitro group directs meta to itself (also C2 and C6). This strong directing influence favors the dichlorination at these specific positions, leading to the desired product.

Theoretical Synthesis of 1,3-Dichloro-5-methyl-2-nitrobenzene (Isomer A)

While a specific protocol was not found in the searched results, a plausible route would involve the nitration of 3,5-dichlorotoluene.[8]

Causality: In 3,5-dichlorotoluene, the two chlorine atoms are meta to each other. Both are ortho-, para-directing groups. They will direct an incoming electrophile (like the nitronium ion, NO₂⁺) to positions 2, 4, and 6. The methyl group is also an ortho-, para-director. The combined directing effects would need to be carefully controlled, likely through temperature and choice of nitrating agent, to favor substitution at the C2 position to yield Isomer A.[1]

Spectroscopic Differentiation: An Analytical Workflow

The most definitive method for distinguishing between these isomers is through a combination of spectroscopic techniques.[9] The different chemical environments of the protons and carbon atoms result in unique spectral fingerprints.[10]

G cluster_workflow Analytical Workflow Sample Unknown Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Sample->MS ID Unambiguous Isomer ID NMR->ID IR->ID MS->ID

Caption: Logical workflow for the spectroscopic identification of isomers.

Expected Spectroscopic Differences

While specific experimental spectra were not available for a side-by-side comparison in the searched literature, we can predict the key differentiating features based on established principles of spectroscopy.

TechniqueExpected Signature for Isomer A (1,3-Dichloro-5-methyl-2-nitrobenzene)Expected Signature for Isomer B (1,3-Dichloro-2-methyl-5-nitrobenzene)
¹H NMR Two aromatic protons in different environments, likely appearing as two distinct singlets or narrow doublets (due to small meta coupling). One methyl signal .Two aromatic protons in different environments, also likely appearing as two distinct singlets or narrow doublets. One methyl signal . The chemical shifts of all signals will differ from Isomer A.
¹³C NMR Due to lower symmetry, seven distinct carbon signals are expected (6 aromatic, 1 methyl).Due to lower symmetry, seven distinct carbon signals are also expected. The chemical shifts will differ from Isomer A due to the varied electronic effects of the substituents on each carbon.
FTIR Will show characteristic peaks for Ar-H, C-Cl, C-NO₂, and C-H (methyl). The key differentiator will be in the C-H out-of-plane bending region (900-650 cm⁻¹) , which is highly sensitive to the aromatic substitution pattern.[10]Will show the same functional group peaks as Isomer A. However, the specific frequencies and intensities of the bands in the C-H out-of-plane bending region will be different, providing a distinct fingerprint.[10]
GC-MS The two isomers will likely have different retention times on a gas chromatography column due to subtle differences in boiling points and polarity. The mass spectrum will show an identical molecular ion peak (m/z 204/206/208 due to chlorine isotopes). Fragmentation patterns may show minor differences.Will exhibit a different GC retention time from Isomer A. The mass spectrum will show an identical molecular ion peak, but the fragmentation pattern might differ slightly.[10][11]
Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon nuclei for structural elucidation.[9]

  • Sample Preparation: Dissolve approximately 10-20 mg of the isomer sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Observe the number of signals in the aromatic region (typically 7-8.5 ppm) and the aliphatic region (typically 2-3 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to infer proton-proton coupling. For these isomers, coupling is expected to be minimal (meta-coupling), potentially resulting in singlets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Count the number of distinct signals in the aromatic region (~120-150 ppm) and the aliphatic region (~15-25 ppm). The number of signals directly corresponds to the number of unique carbon environments in the molecule.[9]

  • Data Analysis: Compare the obtained chemical shifts and signal counts to the expected patterns for each isomer to make a definitive identification.

Chemical Reactivity: The Role of Directing Groups

The reactivity of the aromatic ring towards further electrophilic substitution is governed by the interplay of the activating methyl group and the deactivating chloro and nitro groups.[12]

  • -CH₃ (Methyl): Activating, Ortho-, Para-director

  • -Cl (Chloro): Deactivating, Ortho-, Para-director

  • -NO₂ (Nitro): Strongly Deactivating, Meta-director

Analysis for Isomer A (1,3-Dichloro-5-methyl-2-nitrobenzene): The unoccupied positions are C4 and C6.

  • Position C4: Is ortho to the activating -CH₃ group, meta to one -Cl, para to the other -Cl, and meta to the deactivating -NO₂ group.

  • Position C6: Is ortho to a -Cl, para to the -CH₃ group, and ortho to the -NO₂ group. Prediction: Electrophilic attack is most likely to occur at position C4 , which is strongly activated by the ortho-methyl group and not directly deactivated by the nitro group (it is meta to it).

Analysis for Isomer B (1,3-Dichloro-2-methyl-5-nitrobenzene): The unoccupied positions are C4 and C6.

  • Position C4: Is meta to the -CH₃ group, para to one -Cl, ortho to the other -Cl, and ortho to the -NO₂ group.

  • Position C6: Is ortho to the -CH₃ group, meta to one -Cl, para to the other -Cl, and meta to the -NO₂ group. Prediction: Electrophilic attack is most likely to occur at position C6 , which is activated by the ortho-methyl group and avoids the deactivating influence of being ortho or para to the nitro group.[12]

Applications and Safety Considerations

These dichloronitrotoluene isomers are primarily valuable as intermediates in organic synthesis.[5]

  • Applications: They serve as starting materials for producing pharmaceuticals, agrochemicals, dyes, and other specialty chemicals where a specific substitution pattern is required.[1][5] Their unique structures allow for further chemical modifications, making them valuable components in multi-step syntheses.

  • Research Use: They can be used as model compounds in research to study the reactivity and properties of substituted aromatic halides.[5]

Safety Profile

Both isomers should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

  • 1,3-Dichloro-5-methyl-2-nitrobenzene (Isomer A):

    • Hazard Statement: H302 - Harmful if swallowed.

    • Signal Word: Warning.

  • 1,3-Dichloro-2-methyl-5-nitrobenzene (Isomer B):

    • Hazard Statements: H302 - Harmful if swallowed, H319 - Causes serious eye irritation.[7]

    • Signal Word: Warning.[7]

    • Incompatibilities: Strong oxidizing agents, reducing agents.[2]

    • Hazardous Decomposition Products: Hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, carbon dioxide.[2]

Conclusion

The differentiation of 1,3-Dichloro-5-methyl-2-nitrobenzene and 1,3-Dichloro-2-methyl-5-nitrobenzene is a critical task in synthetic chemistry that relies on a systematic analytical approach. While sharing the same molecular formula, their distinct substitution patterns give rise to unique physicochemical properties and reactivity profiles. Definitive identification is reliably achieved through a combination of NMR and IR spectroscopy, and GC-MS, which together provide a comprehensive structural fingerprint. Understanding these differences is essential for any researcher, scientist, or drug development professional working with these versatile chemical intermediates, ensuring the desired outcomes in synthesis and application.

References

  • ChemicalBook. (n.d.). 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | 7149-69-1.
  • Chemsrc. (n.d.). 1,3-Dichloro-2-methyl-5-nitrobenzene | CAS#:7149-69-1.
  • Sigma-Aldrich. (n.d.). 1,3-Dichloro-2-methyl-5-nitrobenzene | 7149-69-1.
  • Sigma-Aldrich. (n.d.). 1,3-Dichloro-5-methyl-2-nitrobenzene | 89692-81-9.
  • BenchChem. (2025). A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene.
  • LookChem. (n.d.). Cas 7149-69-1,1,3-DICHLORO-2-METHYL-5-NITROBENZENE.
  • BenchChem. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Dichloro-2-methyl-5-nitro-benzene | CAS 7149-69-1.
  • Wikipedia. (2025). 1,3-Dichloro-2-nitrobenzene.
  • BLDpharm. (n.d.). 7149-69-1|1,3-Dichloro-2-methyl-5-nitrobenzene.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Dialkylbenzene Isomers.
  • CymitQuimica. (n.d.). CAS 25186-47-4: 1,3-Dichloro-5-methylbenzene.
  • BuyersGuideChem. (n.d.). 1,3-Dichloro-5-methyl-2-nitrobenzene | 89692-81-9.
  • Sigma-Aldrich. (n.d.). 1,3-Dichloro-5-methyl-2-nitrobenzene | 89692-81-9.
  • BenchChem. (n.d.). Spectroscopic data comparison of 2-Bromo-3,6-dichlorobenzyl alcohol isomers.
  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction.
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Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-4-nitrotoluene (CAS 89692-81-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and analytical methodologies for 3,5-Dichloro-4-nitroto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and analytical methodologies for 3,5-Dichloro-4-nitrotoluene, a key intermediate in various synthetic pathways. As a substituted aromatic nitro compound, its reactivity is of significant interest to researchers in organic synthesis and drug discovery.

Core Chemical Identity and Properties

3,5-Dichloro-4-nitrotoluene, registered under CAS number 89692-81-9, is a chlorinated and nitrated derivative of toluene.[1] It is also known by its synonym, 1,3-Dichloro-5-methyl-2-nitrobenzene. This compound is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown crystalline substance.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 89692-81-9[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.02 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=C1)Cl)[O-])Cl
InChIKey POAILBXQTJDSFV-UHFFFAOYSA-N
Physical Form Pale-yellow to yellow-brown solid
Melting Point 25 - 27 °C (-4 - -3 °F)
Boiling Point 225 °C (437 °F)
Density 1.163 g/cm³ at 25 °C (77 °F)
LogP 2.30

Chemical Structure and Elucidation

The structural arrangement of 3,5-Dichloro-4-nitrotoluene, with two chlorine atoms and a nitro group on the toluene ring, dictates its chemical behavior and reactivity. The positions of the substituents influence the electron density of the aromatic ring and the reactivity of the methyl group.

Caption: 2D structure of 3,5-Dichloro-4-nitrotoluene.

Synthesis and Mechanistic Considerations

The synthesis of polychlorinated nitrotoluenes can be achieved through various methods, primarily involving the chlorination of nitrotoluene or the nitration of dichlorotoluene. The choice of starting material and reaction conditions is crucial for directing the regioselectivity of the substitution and maximizing the yield of the desired isomer.

Conceptual Laboratory-Scale Synthesis: Nitration of 3,5-Dichlorotoluene

Reaction Scheme:

Nitration of 3,5-Dichlorotoluene reactant1 3,5-Dichlorotoluene product 3,5-Dichloro-4-nitrotoluene reactant1->product Nitration reactant2 HNO3 / H2SO4 reactant2->product

Caption: Conceptual reaction scheme for the synthesis.

Experimental Protocol (Illustrative):

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.[2][3]

  • Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a condenser, dissolve 3,5-dichlorotoluene in a suitable solvent (e.g., dichloroethane).[4] Cool the solution in an ice bath.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of 3,5-dichlorotoluene, ensuring the reaction temperature is kept low (e.g., below 10 °C) to control the reaction rate and minimize side product formation.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous layer.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

Causality in Experimental Choices:

  • Mixed Acid Nitration: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.

  • Low Temperature Control: Electrophilic aromatic substitution reactions, such as nitration, are exothermic. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of undesired isomers. It also enhances the safety of the procedure.

  • Solvent Choice: An inert solvent like dichloroethane is used to dissolve the starting material and facilitate heat transfer, allowing for better control of the reaction temperature.[4]

Analytical Methodologies

The characterization and quantification of 3,5-Dichloro-4-nitrotoluene are essential for quality control and research applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis
  • Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and semi-volatile compounds like chlorinated nitrotoluenes. A non-polar or medium-polarity capillary column can be used for separation, coupled with a flame ionization detector (FID) or an electron capture detector (ECD) for sensitive detection.[5] For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be employed for the analysis of 3,5-Dichloro-4-nitrotoluene.[6][7] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point.[6][7] A UV detector set at an appropriate wavelength (e.g., 254 nm) can be used for detection.[8]

Spectroscopic Characterization

While a comprehensive public database of spectra for 3,5-Dichloro-4-nitrotoluene is limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and two singlets in the aromatic region for the two non-equivalent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the four substituted aromatic carbons, and the two unsubstituted aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹). The C-Cl stretching vibrations will appear in the fingerprint region.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of the nitro group, chlorine atoms, and cleavage of the methyl group.

Reactivity and Potential Applications in Synthesis

The chemical reactivity of 3,5-Dichloro-4-nitrotoluene is primarily governed by the interplay of the electron-withdrawing nitro and chloro groups and the electron-donating methyl group.

  • Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, in this isomer, these positions are occupied by chlorine atoms, which are themselves potential leaving groups in nucleophilic aromatic substitution reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up a wide range of synthetic possibilities for the introduction of nitrogen-containing functionalities.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or an aldehyde, providing a handle for further functionalization.

Given its structure, 3,5-Dichloro-4-nitrotoluene can serve as a valuable building block in the synthesis of more complex molecules, potentially in the development of agrochemicals, dyes, and pharmaceutical intermediates where a substituted aniline or benzoic acid core is required.[9]

Safety and Handling

As with all nitroaromatic compounds, 3,5-Dichloro-4-nitrotoluene should be handled with care in a well-ventilated fume hood.[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[10][12]

Health Hazards:

  • Nitroaromatic compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][12]

  • They may cause irritation to the skin, eyes, and respiratory tract.[10][12]

  • Some nitroaromatic compounds are suspected mutagens or carcinogens.

Safe Handling and Disposal:

  • Avoid creating dust or aerosols.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Dispose of waste in accordance with local, state, and federal regulations.[11]

References

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Exploratory

An In-depth Technical Guide to the Solubility of 1,3-Dichloro-5-methyl-2-nitrobenzene in Organic Solvents

Introduction 1,3-Dichloro-5-methyl-2-nitrobenzene is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dichloro-5-methyl-2-nitrobenzene is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure, characterized by a benzene ring functionalized with two chlorine atoms, a methyl group, and a nitro group, dictates its physicochemical properties, including its solubility in various solvent systems.[1] A comprehensive understanding of its solubility is paramount for researchers and drug development professionals to effectively control reaction kinetics, design purification strategies such as crystallization, and develop formulations.

This technical guide provides a thorough exploration of the solubility of 1,3-Dichloro-5-methyl-2-nitrobenzene. In the absence of extensive published quantitative solubility data for this specific molecule, this guide will focus on the theoretical principles governing its solubility, predictive assessments based on its structural attributes, and a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents.

Physicochemical Properties of 1,3-Dichloro-5-methyl-2-nitrobenzene
PropertyValue/DescriptionSource
Molecular Formula C₇H₅Cl₂NO₂[1][2]
Molecular Weight 206.03 g/mol [1][2]
Appearance Pale-yellow to Yellow-brown Solid
Melting Point 62-65 °C[1]
Boiling Point 280 °C[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is fundamentally based on the polarity of the solute and solvent molecules and the intermolecular forces that can be established between them.

1,3-Dichloro-5-methyl-2-nitrobenzene is a molecule of moderate polarity. The key structural features influencing its polarity are:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, creating a significant dipole moment.

  • Chlorine Atoms (-Cl): These are electronegative atoms that also contribute to the molecule's polarity.

  • Benzene Ring and Methyl Group (-CH₃): These components are nonpolar.

The overall polarity of the molecule is a vector sum of these individual bond dipoles. Consequently, 1,3-Dichloro-5-methyl-2-nitrobenzene is expected to be poorly soluble in highly polar solvents like water but should exhibit appreciable solubility in a range of organic solvents.[3]

Solvent Selection Rationale

The choice of solvent is critical in any solubility study. A diverse range of organic solvents should be selected to cover a spectrum of polarities and chemical functionalities.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar benzene ring and methyl group of the solute will favor interaction with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar nitro and chloro groups of the solute. Dichloromethane is often an excellent solvent for many organic compounds.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a hydrogen atom bonded to an electronegative atom (oxygen in this case) and can act as hydrogen bond donors. While 1,3-Dichloro-5-methyl-2-nitrobenzene is not a strong hydrogen bond acceptor, some interaction with the oxygen atoms of the nitro group is possible. Alcohols like ethanol are common solvents in organic synthesis.[3][4]

The following Graphviz diagram illustrates the logical flow for selecting an appropriate solvent based on the solute's properties.

G A Start: Characterize Solute (1,3-Dichloro-5-methyl-2-nitrobenzene) B Analyze Functional Groups: - Nitro (-NO2) - Chloro (-Cl) - Methyl (-CH3) - Benzene Ring A->B C Assess Overall Polarity: Moderately Polar B->C D Select Solvents Based on Polarity Matching C->D E Nonpolar Solvents (e.g., Hexane, Toluene) Interaction via van der Waals forces D->E F Polar Aprotic Solvents (e.g., Acetone, DCM, Ethyl Acetate) Interaction via dipole-dipole forces D->F G Polar Protic Solvents (e.g., Ethanol, Methanol) Potential for weak H-bonding D->G H End: Chosen Solvents for Experimental Validation E->H F->H G->H

Caption: Logical workflow for solvent selection based on solute properties.

Experimental Determination of Solubility

Given the lack of specific quantitative data, an experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique for determining the solubility of a solid in a liquid.[5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Step-by-Step Experimental Protocol
  • Preparation of Materials:

    • Ensure the 1,3-Dichloro-5-methyl-2-nitrobenzene is of high purity.

    • Use analytical grade organic solvents.

    • Calibrate all analytical equipment, such as an analytical balance and a UV-Vis spectrophotometer or HPLC system.

  • Sample Preparation:

    • Add an excess amount of solid 1,3-Dichloro-5-methyl-2-nitrobenzene to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Equilibration:

    • Add a precise volume of the chosen organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

    • Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved solute.

    • Alternatively, dilute the filtered saturated solution to a suitable concentration for analysis by a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) can be calculated in various units, such as g/100 mL or mol/L.

    • Gravimetric Method:

      • S ( g/100 mL) = (mass of solute / volume of solvent) * 100

    • Analytical Method:

      • S (g/L) = C × DF

      • Where:

        • C is the concentration of the diluted sample determined from the calibration curve (g/L).

        • DF is the dilution factor.

The following diagram outlines the experimental workflow for determining solubility.

G A Start: Prepare Materials (Pure Solute and Solvents) B Add Excess Solute to Vials A->B C Add Precise Volume of Solvent B->C D Equilibrate in Thermostatic Shaker (Constant Temperature, 24-48h) C->D E Allow Excess Solid to Settle D->E F Withdraw and Filter Supernatant E->F G Analyze Solute Concentration (Gravimetric or Spectroscopic/Chromatographic) F->G H Calculate Solubility G->H I End: Report Solubility Data H->I

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of 1,3-Dichloro-5-methyl-2-nitrobenzene and should be carefully controlled during experimental determination:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[6] Therefore, it is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

  • Pressure: For solids and liquids, the effect of pressure on solubility is generally negligible under standard laboratory conditions.[6]

  • Purity of Solute and Solvent: Impurities can significantly affect solubility measurements.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of 1,3-Dichloro-5-methyl-2-nitrobenzene in various organic solvents. It is imperative that these predictions are confirmed by experimental data.

SolventPolarity IndexPredicted SolubilityRationale
Hexane0.1LowNonpolar solvent, limited interaction with polar groups.
Toluene2.4Moderate to HighAromatic-aromatic (π-π) interactions and van der Waals forces.
Dichloromethane3.1HighGood match of polarity, dipole-dipole interactions.[3]
Acetone5.1HighPolar aprotic solvent, strong dipole-dipole interactions.[3]
Ethyl Acetate4.4Moderate to HighGood balance of polar and nonpolar characteristics.
Ethanol4.3ModeratePolar protic solvent, potential for some hydrogen bonding.[3]
Methanol5.1ModerateMore polar than ethanol, may be slightly less effective.
Water10.2Very LowHighly polar protic solvent, unfavorable interactions with the nonpolar parts of the solute.[3]

Conclusion

References

  • Cas 7149-69-1,1,3-DICHLORO-2-METHYL-5-NITROBENZENE | lookchem. (n.d.). Retrieved from [Link]

  • 1,3-Dichloro-5-nitrobenzene | Solubility of Things. (n.d.). Retrieved from [Link]

  • Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling and Application of 1,3-Dichloro-5-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety protocols and handling procedures for 1,3-Dichloro-5-methyl-2-nitrobenzene (CAS No. 89692-81-9). As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 1,3-Dichloro-5-methyl-2-nitrobenzene (CAS No. 89692-81-9). As a Senior Application Scientist, the following content is synthesized from available safety data and best practices for managing chlorinated nitroaromatic compounds in a research and development setting. The focus is on understanding the causality behind safety measures to foster a proactive safety culture.

Compound Profile and Hazard Identification

1,3-Dichloro-5-methyl-2-nitrobenzene is a chlorinated nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂.[1] It typically appears as a pale-yellow to yellow-brown solid.[2] Due to its chemical structure, it is essential to handle this compound with a high degree of caution.

GHS Classification and Rationale

The Globally Harmonized System (GHS) classification for this compound includes the following:

Hazard ClassHazard StatementPictogramRationale
Acute Toxicity (Oral)H302: Harmful if swallowed[2]GHS07 (Exclamation Mark)[2]Ingestion of this compound can lead to significant toxicity. The nitro and chloro functional groups can interfere with biological processes.
Skin IrritationH315: Causes skin irritation[1]GHS07 (Exclamation Mark)Chlorinated aromatic compounds are known to be irritants upon dermal contact.
Eye IrritationH319: Causes serious eye irritation[1]GHS07 (Exclamation Mark)Direct contact with the eyes can cause significant irritation and potential damage.

It is also prudent to assume that, like other nitroaromatic compounds, it may pose additional hazards that are not yet fully characterized. For instance, nitrobenzene is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3] While this specific effect is not explicitly listed for 1,3-Dichloro-5-methyl-2-nitrobenzene in the available data, the chemical similarity warrants caution.

Exposure Control and Personal Protective Equipment (PPE)

The primary principle of handling this compound is to minimize all routes of exposure: inhalation, ingestion, and dermal contact.

Engineering Controls

All work with 1,3-Dichloro-5-methyl-2-nitrobenzene should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[4] The fume hood provides a physical barrier and active ventilation to protect the user.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]To prevent eye contact that can cause serious irritation.[1]
Hand Protection Chemically resistant gloves are required. Consult the glove manufacturer's resistance guide for suitable materials (e.g., Viton®, butyl rubber).[4]To prevent skin contact, which can cause irritation.[1]
Skin and Body Protection A lab coat should be worn and fully buttoned. For larger quantities or tasks with a higher splash risk, chemical-resistant aprons or coveralls are recommended.[4]To protect the skin from accidental contact.
Respiratory Protection Work should be performed in a chemical fume hood. If this is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]To prevent inhalation of the compound, which could be harmful.

Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.

  • Solution Preparation : When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage

Store 1,3-Dichloro-5-methyl-2-nitrobenzene in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents.[4]

Disposal

All waste containing this compound, including empty containers and contaminated lab supplies, must be treated as hazardous waste.[4] Dispose of this waste in designated, labeled hazardous waste containers in accordance with institutional and regulatory guidelines.[4]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Alert others ppe Don Appropriate PPE evacuate->ppe If safe to do so contain Contain the Spill ppe->contain Use spill kit cleanup Clean Up Spill contain->cleanup From outside in dispose Dispose of Waste cleanup->dispose Hazardous waste decontaminate Decontaminate Area dispose->decontaminate Soap and water end Incident Reported decontaminate->end

Caption: Workflow for responding to a chemical spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6]

Toxicological and Ecological Considerations

Toxicological Summary
Ecological Information

Chlorinated aromatic compounds are known for their persistence in the environment.[8][9] They should not be released into the environment.[1] Special attention should be given to preventing contamination of soil and water.

References

  • PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1,3-Dichloro-5-methyl-2-nitrobenzene. Retrieved from [Link]

  • GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved from [Link]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • PubMed. (2012, March 15). Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene D5. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022, July 26). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Regioselective Synthesis of 1,3-Dichloro-5-methyl-2-nitrobenzene from 3,5-Dichlorotoluene

Abstract This document provides a comprehensive and technically detailed guide for the synthesis of 1,3-dichloro-5-methyl-2-nitrobenzene through the electrophilic nitration of 3,5-dichlorotoluene. Intended for an audienc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of 1,3-dichloro-5-methyl-2-nitrobenzene through the electrophilic nitration of 3,5-dichlorotoluene. Intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, this guide offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, safety imperatives, and methods for analytical validation. The focus is on providing not just a procedure, but a thorough understanding of the synthesis to ensure reproducibility and high-purity outcomes.

Introduction

1,3-Dichloro-5-methyl-2-nitrobenzene is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific arrangement of the nitro group in relation to the methyl and chloro substituents on the aromatic ring makes it a versatile precursor for a wide range of chemical modifications. The synthesis from 3,5-dichlorotoluene is a classic illustration of an electrophilic aromatic substitution reaction.[3] A nuanced understanding of the directing effects of the substituents is crucial for achieving the desired regioselectivity and maximizing the yield of the target isomer.

Reaction Mechanism and Regioselectivity

The nitration of 3,5-dichlorotoluene is an electrophilic aromatic substitution reaction.[3] The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich ring of 3,5-dichlorotoluene. The position of this attack is dictated by the directing effects of the existing substituents:

  • Methyl Group (-CH₃): As an activating group, the methyl substituent directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugation effects.[5]

  • Chlorine Atoms (-Cl): Chlorine atoms are deactivating yet ortho, para-directing. Their inductive effect withdraws electron density from the ring, while their lone pairs can donate electron density through resonance.

In 3,5-dichlorotoluene, the directing influences of the methyl and chloro groups converge on the C2, C4, and C6 positions. However, the C2 (and the equivalent C6) position is most favorable for substitution due to the potent activating effect of the adjacent methyl group. The C4 position is sterically hindered by the two flanking chlorine atoms, thus favoring the formation of 1,3-dichloro-5-methyl-2-nitrobenzene.

Experimental Protocol

Materials and Reagents
ReagentChemical FormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
3,5-DichlorotolueneC₇H₆Cl₂161.03-201-2021.2525186-47-4
Nitric Acid (conc.)HNO₃63.01-42831.517697-37-2
Sulfuric Acid (conc.)H₂SO₄98.0810.313371.847664-93-9
DichloromethaneCH₂Cl₂84.93-96.739.61.3375-09-2
Sodium BicarbonateNaHCO₃84.0150 (dec.)-2.20144-55-8
Anhydrous Sodium SulfateNa₂SO₄142.04884-2.667757-82-6
Safety Precautions
  • Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[4][6] All handling must occur within a certified chemical fume hood.[4] Essential personal protective equipment (PPE) includes acid-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[6]

  • Exothermic Reaction: Aromatic nitration is a highly exothermic process.[3] Failure to control the reaction temperature can lead to a runaway reaction and the formation of hazardous byproducts.[3][7]

  • Solvent Hazards: Dichloromethane is a volatile and suspected carcinogen. All handling should be performed in a fume hood to prevent inhalation.

  • Quenching Procedure: The reaction must be quenched by slowly adding the reaction mixture to a large volume of ice-water. Never add water directly to the concentrated acid mixture.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

  • Addition of Nitric Acid: While maintaining the temperature between 0 and 10 °C, slowly add 20 mL of concentrated nitric acid to the sulfuric acid through the dropping funnel.

  • Addition of 3,5-Dichlorotoluene: Once the mixed acid is prepared and cooled, dissolve 16.1 g (0.1 mol) of 3,5-dichlorotoluene in 20 mL of dichloroethane.[8] Slowly add this solution dropwise to the stirred nitrating mixture. The rate of addition must be carefully controlled to keep the reaction temperature below 15 °C.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours.[8] The reaction's progress should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.[9] This will cause the crude product to precipitate as a yellow solid.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.[9]

  • Purification: The crude product can be purified by recrystallization from ethanol or through silica gel column chromatography using hexane as the eluent.[10]

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Reaction Workflow Diagram

reaction_workflow Synthesis of 1,3-Dichloro-5-methyl-2-nitrobenzene cluster_reagents Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification H2SO4 Conc. H₂SO₄ Mixed_Acid Formation of Nitrating Mixture (0-10 °C) H2SO4->Mixed_Acid HNO3 Conc. HNO₃ HNO3->Mixed_Acid Dichlorotoluene 3,5-Dichlorotoluene in Dichloroethane Reaction Nitration (<15 °C, 2h) Dichlorotoluene->Reaction Mixed_Acid->Reaction Slow Addition Quench Quenching on Ice-Water Reaction->Quench Filter Vacuum Filtration & Washing Quench->Filter Purify Recrystallization or Column Chromatography Filter->Purify Product Pure Product Purify->Product

Caption: A schematic overview of the synthesis workflow.

Characterization of the Final Product

The identity and purity of the synthesized 1,3-dichloro-5-methyl-2-nitrobenzene must be rigorously confirmed.

  • Melting Point: The purified product is expected to have a sharp melting point.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should display distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the assigned structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This analysis will verify the molecular weight of the product. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

  • Infrared Spectroscopy (IR): The IR spectrum should exhibit strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Cl bonds.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the temperature (monitor closely). Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product loss during work-up.Ensure complete precipitation by using a sufficient amount of ice during quenching. Use a minimal amount of cold solvent for recrystallization to avoid product loss.
Formation of Byproducts Reaction temperature was too high.Maintain strict temperature control, especially during the addition of the dichlorotoluene solution.
Incorrect stoichiometry.Use the precise molar ratios of reagents as specified in the protocol.
Product is an Oil, not a Solid Presence of impurities.Purify the crude product using column chromatography.
Incomplete removal of acidic residue.Wash the filtered solid thoroughly with water and a dilute sodium bicarbonate solution until the washings are neutral.

Conclusion

The synthesis of 1,3-dichloro-5-methyl-2-nitrobenzene from 3,5-dichlorotoluene is a well-established and reliable method. Adherence to the detailed protocol, with a strong emphasis on temperature control and safety measures, will enable researchers to consistently obtain the desired product in high yield and purity. The analytical techniques outlined are indispensable for the structural verification and purity assessment of this valuable chemical intermediate.

References

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Fiveable. (2025, August 15). Handling nitric acid. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). CN112266326A - Preparation method of dichlorotoluene nitride intermediate.
  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene.
  • Smith, K. L. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • Chemsrc. (2025, September 13). 1,3-Dichloro-2-methyl-5-nitrobenzene | CAS#:7149-69-1. Retrieved from [Link]

  • SpringerLink. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

  • St. Mary's College of California. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Biblioteka Nauki. (2023, June 30). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1,3-Dichloro-5-methyl-2-nitrobenzene | 89692-81-9. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloro-nitro-benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.

Sources

Application

1,3-Dichloro-5-methyl-2-nitrobenzene as intermediate for KRAS G12C inhibitors

Application Note: Strategic Utilization of 1,3-Dichloro-5-methyl-2-nitrobenzene in Atropisomeric KRAS G12C Inhibitor Design Executive Summary The drugging of the KRAS G12C mutant, once considered "undruggable," relies he...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3-Dichloro-5-methyl-2-nitrobenzene in Atropisomeric KRAS G12C Inhibitor Design

Executive Summary

The drugging of the KRAS G12C mutant, once considered "undruggable," relies heavily on covalent inhibitors that bind to the Switch II pocket. A critical structural feature of these inhibitors (e.g., Sotorasib, Adagrasib, and developmental analogs) is the atropisomeric stability provided by a highly substituted aryl ring.

1,3-Dichloro-5-methyl-2-nitrobenzene (also known as 3,5-dichloro-4-nitrotoluene) serves as a vital electrophilic scaffold and precursor. Its specific substitution pattern—two chlorine atoms flanking the nitro group—allows for the synthesis of 2,6-dichloro-4-methylaniline , a pharmacophore used to lock the inhibitor in the bioactive conformation via steric hindrance. This guide details the handling, quality control, and synthetic protocols for converting this intermediate into a functional KRAS G12C inhibitor motif.

Chemical Profile & Role

PropertySpecification
Chemical Name 1,3-Dichloro-5-methyl-2-nitrobenzene
Common Synonym 3,5-Dichloro-4-nitrotoluene
CAS Number
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
Role in KRAS Precursor to 2,6-dichloro-4-methylaniline (Atropisomeric Anchor)
Key Reactivity Nitro reduction; Nucleophilic Aromatic Substitution (

)

Mechanistic Insight: In KRAS G12C inhibitors, the "left-hand" aryl ring must be orthogonal to the heterocyclic core to fit the cryptic Switch II pocket. The 1,3-dichloro motif (relative to the nitro/amine) provides the necessary steric bulk to restrict rotation around the N-C bond, creating a stable atropisomer that maximizes binding affinity and selectivity.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the retrosynthetic logic, placing 1,3-Dichloro-5-methyl-2-nitrobenzene as the progenitor of the steric locking unit.

KRAS_Retrosynthesis cluster_0 Critical Transformation Inhibitor Generic KRAS G12C Inhibitor (Atropisomeric) Core Heterocyclic Core (e.g., Pyrido-pyrimidine) Inhibitor->Core Disconnection Aniline 2,6-Dichloro-4-methylaniline (Steric Anchor) Inhibitor->Aniline C-N Bond Break Nitro 1,3-Dichloro-5-methyl-2-nitrobenzene (Starting Material) Aniline->Nitro Functional Group Interconversion (Nitro Reduction) Nitro->Aniline

Caption: Retrosynthetic pathway identifying 1,3-Dichloro-5-methyl-2-nitrobenzene as the precursor for the atropisomeric aniline moiety.

Detailed Application Protocols

Protocol A: Chemoselective Reduction to 2,6-Dichloro-4-methylaniline

Objective: Reduce the nitro group to an amine without dechlorinating the ring. Standard Pd/C hydrogenation often leads to hydrodehalogenation (loss of Cl). Therefore, a metal-mediated reduction is preferred.[1]

Reagents:

  • 1,3-Dichloro-5-methyl-2-nitrobenzene (1.0 equiv)

  • Iron Powder (Fe, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Workflow:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10 g of 1,3-Dichloro-5-methyl-2-nitrobenzene in 100 mL Ethanol.

  • Activation: Add a solution of

    
     (13 g in 25 mL water) to the flask.
    
  • Addition: Add Iron powder (13.5 g) portion-wise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by HPLC (disappearance of Nitro peak at ~254 nm).

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

    • Partition between EtOAc and saturated

      
      . Dry organic layer over 
      
      
      
      .
  • Purification: If necessary, recrystallize from Hexanes/EtOAc.

  • Yield Expectation: >90% conversion to 2,6-dichloro-4-methylaniline.

Protocol B: Buchwald-Hartwig Coupling to Inhibitor Core

Objective: Couple the bulky aniline to a chloropyrimidine core (a common KRAS scaffold).

Reagents:

  • Core: 2,4-Dichloropyrido[2,3-d]pyrimidine (or similar)

  • Amine: 2,6-Dichloro-4-methylaniline (from Protocol A)

  • Catalyst:

    
     / Xantphos or RuPhos
    
  • Base:

    
     or NaOtBu
    

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Loading: Charge the flask with the Heterocyclic Core (1.0 equiv), Aniline (1.1 equiv),

    
     (2.0 equiv), and Xantphos (0.05 equiv).
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 mins.

  • Catalyst: Add

    
     (0.025 equiv).
    
  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The steric bulk of the 2,6-dichloro aniline makes this coupling sluggish. High-performance ligands like RuPhos or BrettPhos are recommended if conversion is low.

  • Isolation: Filter, concentrate, and purify via Flash Chromatography (SiO2, 0-50% EtOAc/Hexanes).

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in GMP synthesis:

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Confirms 2 aromatic protons (singlet, ~7.6 ppm), 1 methyl group (~2.4 ppm).
Purity HPLC (C18, ACN/H₂O)≥ 98.0% area
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HSCompliant with ICH Q3C

Impurity Watch:

  • Isomer: 1,3-Dichloro-2-methyl-x-nitrobenzene (Regioisomer from nitration).

  • De-chlorinated: Monochloro analogs (if hydrogenation was attempted previously).

Safety & Handling

  • Thermal Stability: Nitro-aromatics are energetic. Avoid heating dry solids above 100°C.

  • Toxicity: Chlorinated nitrobenzenes are potential mutagens and skin sensitizers. Use full PPE (nitrile gloves, respirator) and handle in a fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong bases or reducing agents in waste streams.

References

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link

  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52-65. Link

  • World Intellectual Property Organization. (2021). Patent WO2021097207A1: Improved synthesis of KRAS G12C inhibitor compound.Link

  • BuyersGuideChem. (2025). 1,3-Dichloro-5-methyl-2-nitrobenzene (CAS 89692-81-9) Chemical Profile.[2][3][4]Link

Sources

Method

Application Note: Strategic Synthesis of Sotorasib (AMG 510) &amp; The Role of Nitro-Chloro-Methyl Precursors

This Application Note is designed for researchers and process chemists involved in the synthesis and development of KRAS G12C inhibitors. It addresses the specific inquiry regarding the use of 1,3-Dichloro-5-methyl-2-nit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and development of KRAS G12C inhibitors. It addresses the specific inquiry regarding the use of 1,3-Dichloro-5-methyl-2-nitrobenzene (and its structural analogs) in the synthesis of Sotorasib (AMG 510) .

Executive Summary & Structural Analysis

Sotorasib (AMG 510) is a covalent inhibitor of the KRAS G12C mutant protein.[1] Its molecular architecture consists of a pyrido[2,3-d]pyrimidin-2(1H)-one core decorated with three critical pharmacophores:

  • Warhead: An acryloyl-piperazine moiety for covalent cysteine binding.

  • Anchor: A 2-fluoro-6-hydroxyphenyl group.

  • N-Aryl Switch: A 2-isopropyl-4-methylpyridin-3-yl group (The "Pyridine Fragment").

Addressing the "1,3-Dichloro-5-methyl-2-nitrobenzene" Inquiry: The compound 1,3-Dichloro-5-methyl-2-nitrobenzene (CAS 89692-81-9) represents a benzene analog of the critical pyridine intermediate used in Sotorasib synthesis. While the benzene derivative itself is not the primary building block for the heterocyclic core of Sotorasib, its structural homolog—2,6-Dichloro-4-methyl-3-nitropyridine (or the related 2-chloro-4-methyl-3-nitropyridine)—is the industry-standard starting material for the N-Aryl Switch fragment.

This guide details the protocol for synthesizing the 3-Amino-2-isopropyl-4-methylpyridine fragment using the "Nitro-Chloro-Methyl" scaffold, correcting the benzene/pyridine distinction to ensure synthetic viability.

Synthetic Pathway Visualization

The following diagram illustrates the convergence of the Sotorasib synthesis, highlighting where the nitro-chloro-methyl precursor fits into the production of the critical amine fragment.

SotorasibSynthesis cluster_legend Legend Precursor 2-Chloro-4-methyl- 3-nitropyridine (Nitro-Chloro Scaffold) Intermediate1 2-Isopropenyl-4-methyl- 3-nitropyridine Precursor->Intermediate1 Suzuki Coupling (Isopropenyl boronate) AmineFragment 3-Amino-2-isopropyl- 4-methylpyridine (Key Amine) Intermediate1->AmineFragment Hydrogenation (Pd/C, H2) Coupling N-Arylation & Atropisomer Resolution AmineFragment->Coupling Core 2,6-Dichloro-5-fluoro- nicotinic acid CoreScaffold Pyrido[2,3-d]pyrimidine Core Intermediate Core->CoreScaffold Cyclization CoreScaffold->Coupling + AmineFragment Sotorasib Sotorasib (AMG 510) Coupling->Sotorasib + Piperazine/Acrylamide Critical Precursor Critical Precursor Target Fragment Target Fragment

Caption: Workflow showing the conversion of the Nitro-Chloro-Methyl pyridine precursor into the essential amine fragment for Sotorasib.

Detailed Protocol: Synthesis of the Pyridine Fragment

Objective: Synthesis of 3-Amino-2-isopropyl-4-methylpyridine from the Nitro-Chloro precursor. Context: This amine is the nucleophile required to install the N1-substituent on the Sotorasib core.

Step 1: Suzuki-Miyaura Coupling

Transformation: 2-Chloro-4-methyl-3-nitropyridine


 2-Isopropenyl-4-methyl-3-nitropyridine.
ReagentEquiv.[2]Role
2-Chloro-4-methyl-3-nitropyridine 1.0Starting Material
Isopropenylboronic acid pinacol ester1.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂0.05Catalyst
K₂CO₃ (2M aq.)3.0Base
1,4-Dioxane-Solvent

Procedure:

  • Charge: In a nitrogen-purged reactor, dissolve the chloropyridine (1.0 equiv) and boronate ester (1.2 equiv) in degassed 1,4-dioxane (10 vol).

  • Catalyst Addition: Add the palladium catalyst (5 mol%) and aqueous K₂CO₃.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC for disappearance of the chloropyridine.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.[3]

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the isopropenyl intermediate as a yellow oil.

Step 2: Hydrogenation (Reduction)

Transformation: 2-Isopropenyl-4-methyl-3-nitropyridine


 3-Amino-2-isopropyl-4-methylpyridine.
ReagentEquiv.[2]Role
Isopropenyl Intermediate 1.0Substrate
Pd/C (10% w/w)0.1 wtCatalyst
H₂ Gas1 atmReductant
Methanol (MeOH)-Solvent

Procedure:

  • Dissolution: Dissolve the nitro-alkene intermediate in MeOH (10 vol).

  • Hydrogenation: Add Pd/C catalyst carefully under inert atmosphere. Purge vessel with H₂ gas (balloon or low pressure).

  • Reaction: Stir vigorously at RT for 12–16 hours. This step accomplishes two transformations: reduction of the nitro group to an amine (

    
    ) and reduction of the alkene to the isopropyl group.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to obtain the target 3-Amino-2-isopropyl-4-methylpyridine .

    • Quality Control: Verify by ¹H NMR. Key signals: Isopropyl methine multiplet (~3.0 ppm) and methyl doublet.

Protocol: Core Coupling & Atropisomer Control

Objective: Coupling the Amine Fragment to the Core Scaffold. Criticality: Sotorasib possesses a stable atropisomer (axial chirality) due to restricted rotation around the N-Aryl bond. The coupling step establishes this chiral axis.

Starting Materials:

  • Fragment A: 2,6-Dichloro-5-fluoronicotinic acid (converted to the urea/uracil core).

  • Fragment B: 3-Amino-2-isopropyl-4-methylpyridine (synthesized above).

Procedure (Amidation & Cyclization):

  • Activation: Treat the nicotinic acid derivative with oxalyl chloride to generate the acid chloride.

  • Urea Formation: React the acid chloride with Fragment B (Amine) to form the amide/urea intermediate.

  • Cyclization: Subject the intermediate to base-mediated cyclization (e.g., KHMDS or NaHMDS in THF) to close the pyrimidine ring, forming the racemic dione core.

  • Chiral Resolution:

    • The product forms as a mixture of atropisomers (P and M).

    • Method: Use (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) for resolution. The desired atropisomer crystallizes as a salt, while the undesired isomer remains in the mother liquor.

    • Recycling: The undesired isomer can be thermally racemized (heated in anisole at 130°C) and recycled to improve yield.

Quality Control & Impurity Management

When using nitro-chloro precursors, specific impurities must be monitored:

Impurity / AnalyteOriginDetection MethodLimit (API)
Residual Nitro Precursor Incomplete hydrogenationHPLC (UV 254 nm)< 0.10%
Des-chloro Analog Over-reduction of Cl (if using dichloro)LC-MS< 0.05%
Palladium Suzuki/Hydrogenation catalystsICP-MS< 10 ppm
1,3-Dichloro-5-methyl-2-nitrobenzene Cross-contamination from benzene analogsGC-MSNot Detected

Note on the Benzene Analog (CAS 89692-81-9): If your lab specifically possesses 1,3-Dichloro-5-methyl-2-nitrobenzene (the benzene analog, not pyridine), do not use it for Sotorasib synthesis. It will result in a "phenyl" analog of the drug (lacking the pyridine nitrogen), which will likely lack the required H-bond acceptor properties in the KRAS G12C binding pocket, significantly reducing potency.

References

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. Link

  • Cee, V. J., et al. (2021). "Improved Synthesis of KRAS G12C Inhibitor AMG 510." International Patent Publication WO 2021/097207 A1. Amgen Inc. Link

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link

  • Lipford, J. R., et al. (2020). "Solid State Forms of AMG 510." International Patent Publication WO 2020/232130. Amgen Inc. Link

Sources

Application

Preparation of 2,6-dichloro-4-methylaniline from nitrobenzene precursors

An Application Note and Protocol for the Synthesis of 2,6-dichloro-4-methylaniline from Nitrobenzene Precursors Authored by a Senior Application Scientist Introduction: The Strategic Importance of 2,6-dichloro-4-methylan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2,6-dichloro-4-methylaniline from Nitrobenzene Precursors

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2,6-dichloro-4-methylaniline

2,6-dichloro-4-methylaniline is a pivotal building block in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes. Its specific substitution pattern—a methyl group para to the amino functionality and two chlorine atoms flanking the amine—imparts unique chemical properties that are leveraged in the development of complex molecular architectures. For instance, it serves as a key intermediate in the production of certain herbicides and pesticides.[1][2] The precise and efficient synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.

This document provides a comprehensive guide to the synthesis of 2,6-dichloro-4-methylaniline, with a focus on a strategically sound pathway commencing from p-nitrotoluene, a readily available derivative of nitrobenzene. We will delve into the mechanistic rationale behind each synthetic step, provide detailed, field-tested protocols, and offer insights into process optimization and validation.

Synthetic Strategy: A Three-Step Approach from p-Nitrotoluene

The most logical and industrially scalable synthesis of 2,6-dichloro-4-methylaniline from a nitrobenzene precursor involves a three-stage process starting with p-nitrotoluene. This strategy is predicated on the careful orchestration of electrophilic aromatic substitution and reduction reactions, where the electronic nature of the substituents at each stage directs the regiochemical outcome.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Dichlorination cluster_2 Stage 3: Reduction Toluene Toluene pNitrotoluene p-Nitrotoluene Toluene->pNitrotoluene Nitration NitratingAcid Nitrating Acid (HNO₃ / H₂SO₄) ChlorinatingAgent Chlorinating Agent (e.g., Cl₂ gas) Dichloronitrotoluene 2,6-dichloro-4-nitrotoluene pNitrotoluene_ref->Dichloronitrotoluene Chlorination ReducingAgent Reducing Agent (e.g., Fe / HCl) FinalProduct 2,6-dichloro-4-methylaniline Dichloronitrotoluene_ref->FinalProduct Reduction

Caption: Overall synthetic workflow from Toluene to 2,6-dichloro-4-methylaniline.

Mechanistic Rationale

The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring:

  • Nitration of Toluene : The methyl group (-CH₃) is an activating, ortho, para-director. Nitration yields a mixture of ortho- and para-nitrotoluene. The para isomer is typically favored due to reduced steric hindrance and can be separated from the ortho isomer by distillation or crystallization.[3]

  • Dichlorination of p-Nitrotoluene : This is the most critical step for establishing the desired 2,6-dichloro substitution pattern. The methyl group continues to be an ortho, para-director, while the nitro group (-NO₂) is a strongly deactivating meta-director. The positions ortho to the methyl group (positions 2 and 6) are conveniently meta to the nitro group. This alignment of directing effects strongly favors the addition of chlorine atoms at the 2 and 6 positions.[4][5]

  • Reduction of the Nitro Group : The final step involves the reduction of the nitro group to an amine (-NH₂). This is a standard transformation that can be achieved using various methods, such as catalytic hydrogenation or, more commonly in industrial settings, metal-acid combinations like iron or tin in hydrochloric acid.[4] Care must be taken to choose a method that does not affect the chloro substituents.

Experimental Protocols

Safety Precaution : All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of p-Nitrotoluene

This protocol details the nitration of toluene to produce a mixture of nitrotoluene isomers, from which the para isomer is isolated.

ParameterValue
Reactants Toluene, Nitric Acid (conc.), Sulfuric Acid (conc.)
Reaction Time ~2 hours
Temperature < 10°C (addition), Room Temperature (stirring)
Expected Yield 50-60% (of p-isomer after separation)

Materials:

  • Toluene (freshly distilled)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 2 M Sodium Hydroxide solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Cyclohexane (or other suitable extraction solvent)

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel with pressure equalization

  • Internal thermometer

  • Magnetic stirrer with stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Acid : In a separate flask, carefully and slowly add 60 mL of concentrated sulfuric acid to 50 mL of concentrated nitric acid, while cooling in an ice bath. The temperature should be maintained below 20°C.

  • Reaction Setup : Equip the three-necked flask with the magnetic stir bar, internal thermometer, and dropping funnel. Place the flask in an ice-salt bath.

  • Toluene Addition : Add 100 mmol (approx. 9.2 g or 10.6 mL) of toluene to the reaction flask and cool it to below 0°C.

  • Nitration : Slowly add the prepared nitrating acid to the stirred toluene via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C. This process may take around 1.5 hours.[3]

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Work-up : Carefully pour the reaction mixture onto 250 g of crushed ice in a large beaker. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the product with cyclohexane (1 x 150 mL, then 2 x 50 mL).[3]

  • Washing : Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of water.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield a yellow oil (a mixture of isomers).

  • Purification : The p-nitrotoluene can be separated from the o-nitrotoluene by fractional distillation under reduced pressure or by fractional crystallization at low temperature, as p-nitrotoluene has a higher melting point (51-54°C) than o-nitrotoluene (-10°C).

Protocol 2: Synthesis of 2,6-dichloro-4-nitrotoluene

This protocol describes the selective dichlorination of p-nitrotoluene.

ParameterValue
Reactants p-Nitrotoluene, Chlorine Gas, Ferric Chloride (catalyst)
Solvent Chlorobenzene (optional)
Reaction Time 4-6 hours
Temperature 60-70°C
Expected Yield ~75%

Materials:

  • p-Nitrotoluene

  • Chlorine gas

  • Ferric Chloride (FeCl₃, anhydrous)

  • Chlorobenzene (optional, as solvent)[4]

  • Benzene (for extraction)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser connected to a gas trap (to neutralize excess chlorine).

  • Heating mantle

Procedure:

  • Reaction Setup : Charge the flask with 137 g (1.0 mole) of p-nitrotoluene and 2.8 g of anhydrous ferric chloride. If using a solvent, add 150 mL of chlorobenzene.

  • Heating : Heat the mixture to 60-70°C with vigorous stirring.

  • Chlorination : Introduce a steady stream of chlorine gas through the gas inlet tube into the reaction mixture. Monitor the reaction progress by gas chromatography (GC) to track the formation of the desired 2,6-dichloro-4-nitrotoluene and minimize the formation of trichloro byproducts.[4]

  • Reaction Completion : Continue the chlorination until GC analysis indicates that the concentration of monochloro intermediates is less than 1%. This typically takes 4-6 hours.

  • Work-up : Stop the chlorine flow and cool the reaction mixture to room temperature. If a solvent was used, proceed to the next step. If no solvent was used, carefully add 100 mL of benzene.

  • Purification : Add 50 mL of water and stir for 20 minutes. Filter the mixture. Separate the organic layer from the filtrate and wash it with water. Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Isolation : Evaporate the solvent under vacuum to yield the crude 2,6-dichloro-4-nitrotoluene. The product can be further purified by recrystallization from ethanol or hexane. The pure product is a solid with a melting point of 59-62°C.[4][6]

Protocol 3: Synthesis of 2,6-dichloro-4-methylaniline

This protocol details the reduction of the nitro group to an amine using iron powder in an acidic medium.

Caption: Reduction of the nitro intermediate to the final aniline product.

ParameterValue
Reactants 2,6-dichloro-4-nitrotoluene, Iron powder, Hydrochloric Acid (conc.)
Solvent Ethanol/Water mixture
Reaction Time 2-3 hours
Temperature Reflux (~80-90°C)
Expected Yield 85-95%

Materials:

  • 2,6-dichloro-4-nitrotoluene

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Carbonate or Sodium Hydroxide solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup : In the round-bottom flask, create a slurry of 2,6-dichloro-4-nitrotoluene (e.g., 0.1 mol, 20.6 g) and iron powder (e.g., 0.3 mol, 16.8 g) in a mixture of 150 mL of ethanol and 50 mL of water.

  • Acid Addition : Heat the mixture to a gentle reflux. Slowly add 5-10 mL of concentrated hydrochloric acid dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring : Stir the mixture vigorously under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The color of the mixture will typically change from yellow/orange to dark brown or black.

  • Neutralization : Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution to neutralize the excess acid and precipitate iron salts. The mixture should be basic to litmus paper.

  • Filtration : Filter the mixture through a pad of Celite® in a Buchner funnel to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction : Combine the filtrate and the washings. If a significant amount of water is present, transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 75 mL).

  • Drying and Isolation : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,6-dichloro-4-methylaniline.

  • Purification : The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by vacuum distillation to yield a crystalline solid.

Conclusion

The synthesis of 2,6-dichloro-4-methylaniline from p-nitrotoluene is a robust and scalable process that relies on fundamental principles of organic chemistry. By carefully controlling reaction conditions, particularly during the critical dichlorination step, high yields of the desired product can be achieved. The protocols provided herein offer a validated framework for researchers and drug development professionals to produce this valuable intermediate with high purity and efficiency.

References
  • Source: Google Patents (US3423475A)
  • Title: 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate Source: Lin-Chem URL: [Link]

  • Title: Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process Source: Justia Patents URL: [Link]

  • Title: ISOMER-SELECTIVE SYNTHESES OF 2,6-DICHLORO-4-NITROTOLUENE AND 2,4-DIFLUOROANILINE Source: Taylor & Francis Online URL: [Link]

  • Title: Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene Source: NOP (Network for Organic Synthesis) URL: [Link]

  • Title: 4-Chloro-o-toluidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2,6-Dichloro-4-nitrotoluene Source: ResearchGate URL: [Link]

Sources

Method

Application Note: 1,3-Dichloro-5-methyl-2-nitrobenzene as a Versatile Building Block in Medicinal Chemistry

Introduction In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of synthesizing novel therapeutic agents. The compound 1,3-dichloro-5-methyl-2-nitrobenzene,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of synthesizing novel therapeutic agents. The compound 1,3-dichloro-5-methyl-2-nitrobenzene, also known by its IUPAC name 2,6-dichloro-3-nitrotoluene, has emerged as a highly valuable and versatile building block. Its utility is derived from the specific arrangement of its substituents: two chlorine atoms, a methyl group, and a nitro group on a benzene ring. This configuration provides a unique combination of steric and electronic properties that allow for a series of predictable and high-yielding chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key applications and experimental protocols involving this compound.

The electron-withdrawing nature of the nitro group, positioned ortho and para to the two chlorine atoms, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the selective displacement of the chlorine atoms by a variety of nucleophiles. Furthermore, the nitro group itself can be readily reduced to an amine, opening up a vast array of subsequent chemical modifications, such as amide bond formations and the construction of heterocyclic systems.[2] The chloro substituents also serve as handles for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control.[3][4] These key transformations make 1,3-dichloro-5-methyl-2-nitrobenzene a powerful precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[5][6]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 29682-46-0
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Solid[7]
Melting Point 53-56 °C[7]
Solubility Insoluble in water[7]
Synonyms 2,6-Dichloro-3-nitrotoluene[7]

Synthesis of 1,3-Dichloro-5-methyl-2-nitrobenzene

The most common laboratory-scale synthesis of 1,3-dichloro-5-methyl-2-nitrobenzene involves the direct nitration of 2,6-dichlorotoluene. The directing effects of the two chlorine atoms (ortho, para-directing) and the methyl group (ortho, para-directing) favor the introduction of the nitro group at the C3 position.

Protocol 1: Nitration of 2,6-Dichlorotoluene

This protocol describes a method for the synthesis of 2,6-dichloro-3-nitrotoluene adapted from established nitration procedures for similar substrates.[8]

Materials:

  • 2,6-Dichlorotoluene

  • Concentrated Nitric Acid (98%)

  • Dichloroethane

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2,6-dichlorotoluene (0.2 mol, 32.2 g) in dichloroethane (100 g).

  • Heat the solution to 40 °C with stirring.

  • Slowly add concentrated nitric acid (98%, 0.22 mol, 13.9 g) dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 45 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5-2.0 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,6-dichloro-3-nitrotoluene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Expected Outcome: This procedure should provide the desired 2,6-dichloro-3-nitrotoluene in good yield and purity.

Key Chemical Transformations and Protocols

The synthetic utility of 1,3-dichloro-5-methyl-2-nitrobenzene is demonstrated through three primary classes of reactions: nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group significantly activates the two chlorine atoms for nucleophilic displacement.[1] The chlorine at the C6 position is para to the nitro group, while the chlorine at the C2 position is ortho. Both positions are activated; however, the regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C6 position is more sterically accessible.[9]

This protocol provides a general procedure for the monosubstitution of a chlorine atom with a primary or secondary amine.

Materials:

  • 1,3-Dichloro-5-methyl-2-nitrobenzene

  • Amine of choice (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 1,3-dichloro-5-methyl-2-nitrobenzene (1.0 mmol, 206 mg), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired amino-substituted product.

Causality of Experimental Choices:

  • Base (K₂CO₃): A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the Meisenheimer complex intermediate.[10]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation in medicinal chemistry, as it introduces a key functional group for further elaboration.[11] The challenge often lies in achieving selective reduction of the nitro group without affecting the chloro substituents (hydrodehalogenation).

This protocol describes a mild and chemoselective method for the reduction of the nitro group to an amine, which is known to tolerate halogen substituents.[12]

Materials:

  • 1,3-Dichloro-5-methyl-2-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend 1,3-dichloro-5-methyl-2-nitrobenzene (1.0 mmol, 206 mg) in ethanol (10 mL).

  • Add a solution of tin(II) chloride dihydrate (5.0 mmol, 1.13 g) in concentrated HCl (2 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of 5 M NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Filter the combined organic extracts through a pad of celite to remove the tin salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-methylaniline.

Causality of Experimental Choices:

  • Reducing Agent (SnCl₂/HCl): This system is a classic and reliable method for nitro group reduction that is well-tolerated by aryl halides, thus preventing undesired dehalogenation.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. 1,3-Dichloro-5-methyl-2-nitrobenzene can participate in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. It is also noteworthy that recent advances have demonstrated the possibility of using the nitro group itself as a leaving group in such couplings.[13][14]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with one of the chloro substituents of 1,3-dichloro-5-methyl-2-nitrobenzene.

Materials:

  • 1,3-Dichloro-5-methyl-2-nitrobenzene

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane/water solvent mixture

  • Schlenk flask

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1,3-dichloro-5-methyl-2-nitrobenzene (1.0 mmol, 206 mg), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol, 637 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Add degassed dioxane (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalytic System (Pd(OAc)₂/SPhos): The use of a bulky, electron-rich phosphine ligand like SPhos is often necessary to achieve high yields in the coupling of less reactive aryl chlorides.[4]

  • Base (K₃PO₄): The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations discussed, providing a clear visual representation of the synthetic utility of 1,3-dichloro-5-methyl-2-nitrobenzene.

G cluster_0 Key Transformations cluster_1 Resulting Scaffolds start 1,3-Dichloro-5-methyl-2-nitrobenzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂, R-OH, R-SH K₂CO₃, DMF reduction Nitro Group Reduction start->reduction SnCl₂·2H₂O, HCl Ethanol coupling Pd-Catalyzed Cross-Coupling start->coupling Ar-B(OH)₂ Pd(OAc)₂, SPhos, K₃PO₄ amino_product Amino/Alkoxy/Thio-substituted Derivatives snar->amino_product aniline_product 2,6-Dichloro-3-methylaniline reduction->aniline_product biaryl_product Biaryl/Arylamine Derivatives coupling->biaryl_product

Caption: Key synthetic transformations of 1,3-dichloro-5-methyl-2-nitrobenzene.

G start 2,6-Dichlorotoluene intermediate1 1,3-Dichloro-5-methyl-2-nitrobenzene start->intermediate1 Protocol 1: Nitration (HNO₃) intermediate2 2-Amino-6-chloro-3-nitrotoluene intermediate1->intermediate2 Protocol 2: SNAr (Amine) intermediate3 2-Amino-3-nitro-6-(aryl)toluene intermediate2->intermediate3 Protocol 4: Suzuki Coupling (ArB(OH)₂) final_product Complex Heterocyclic Scaffolds (e.g., Kinase Inhibitors) intermediate3->final_product Further Transformations: Nitro Reduction, Cyclization, etc.

Caption: Exemplary workflow for building molecular complexity.

Conclusion

1,3-Dichloro-5-methyl-2-nitrobenzene is a strategically functionalized aromatic compound that serves as a powerful building block in medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution, selective nitro group reduction, and palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this versatile intermediate in the pursuit of novel therapeutic agents. The ability to sequentially and selectively modify the different positions on the aromatic ring makes it an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

References

  • A new reagent for selective reduction of nitro group. [Link]

  • A theoretical insight into the reaction mechanisms of a 2,4,6-trinitrotoluene nitroso metabolite with thiols for toxic effects. [Link]

  • CN112266326A - Preparation method of dichlorotoluene nitride intermedi
  • The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Buchwald–Hartwig amination. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • PROCESS FOR THE PRODUCTION OF 2,6-DICHLORO-3,5-DI(SECONDARY OR TERTIARY ALKYL)TOLUENE. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. [Link]

  • (IUCr) 2,6-Dichloro-4-nitrotoluene. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • A robust polyfunctional Pd(II)-based magnetic amphiphilic nanocatalyst for the Suzuki–Miyaura coupling reaction. [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Reactions of Thiols. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

  • Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. [Link]

  • Synthesis of compounds 8a-c, 9a-c, 12a-c. Reagents and conditions. [Link]

  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. [Link]

  • Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. [Link]

  • Synthesis of the New Triheterocyclic System C3NC4NC6N. 3Aryl2,5,5-trimethyl-9a-methylsulfanyl-9-phenoxy-4,5,6,8,9,9a-hexahydro-3H-azeto[1,2-a]pyrrolo[3,2-c]azepin-8-ones. [Link]

  • A practical synthesis of long-chain iso-fatty acids (iso-C 12 –C 19 ) and related natural products. [Link]

  • S-Nitrosothiols: chemistry and reactions. [Link]

  • Thiols and Sulfides - Chemistry LibreTexts. [Link]

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. [Link]

  • Novel and Highly Selective Conversion of Alcohols and Thiols to Alkyl Nitrites with Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu4 NNO2 System. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. [Link]

  • Organic Syntheses Procedure. [Link]

  • Synthesis of 2,6-Dichloro-3-Methylaniline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Dichlorotoluene Nitration

A Senior Application Scientist's Guide to Temperature Control, Troubleshooting, and Protocol Design Welcome to the technical support center for the nitration of dichlorotoluene. This guide is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Control, Troubleshooting, and Protocol Design

Welcome to the technical support center for the nitration of dichlorotoluene. This guide is designed for researchers, chemists, and process development professionals who are working with this challenging but crucial transformation. The nitration of an aromatic ring is a cornerstone of organic synthesis, yet it is fraught with challenges, primarily due to its highly exothermic nature.[1][2] For dichlorotoluene, controlling the reaction temperature is not merely a suggestion for better yield; it is a critical parameter for ensuring safety, achieving desired regioselectivity, and preventing runaway reactions.[3]

This document moves beyond simple step-by-step instructions to provide the underlying scientific principles, field-proven troubleshooting advice, and detailed protocols to empower you to conduct your experiments safely and effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nitration of dichlorotoluene.

Q1: Why is precise temperature control so critical in dichlorotoluene nitration?

A: Temperature control is paramount for three main reasons:

  • Safety: Nitration is a highly exothermic process.[2] The heat generated can accelerate the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop known as a thermal runaway.[1] An uncontrolled temperature increase can lead to a rapid rise in pressure, equipment failure, or even an explosion.[1][3]

  • Selectivity: The temperature directly influences the distribution of isomeric products. The methyl group on the toluene ring is an activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing.[4] The kinetic and thermodynamic balance between the possible isomers can be shifted by temperature, affecting the ratio of, for example, 2,4-dichloro-5-nitrotoluene versus 2,4-dichloro-6-nitrotoluene. Higher temperatures can also favor the formation of unwanted dinitro- or trinitro- byproducts.[5]

  • Yield and Purity: Excessively high temperatures can lead to oxidative side reactions and decomposition of both reactants and products, resulting in lower yields and the formation of impurities that are difficult to remove.[6] Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction.[3]

Q2: What are the primary reactants and the active nitrating species?

A: The most common method for nitrating dichlorotoluene involves a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][7] Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .[3][8] The nitronium ion is the active species that attacks the electron-rich aromatic ring of dichlorotoluene in the key electrophilic aromatic substitution step.[7]

Q3: How does temperature generally influence reaction rate and isomer distribution?

A: According to reaction kinetics, increasing the temperature almost always increases the reaction rate. For toluene nitration, the reaction can be completed in minutes at temperatures near 0 °C.[9] However, selectivity is often inversely related to temperature. While a higher temperature speeds up the formation of all products, it may disproportionately accelerate the formation of thermodynamically favored but undesired isomers or increase the rate of subsequent nitrations, leading to dinitration.[5] For instance, studies on toluene nitration have shown that lower temperatures (e.g., below -40 °C) can decrease the amount of the meta-isomer formed.[9] Optimizing temperature is therefore a balancing act between achieving a reasonable reaction time and maximizing selectivity for the target isomer.

Q4: What are the primary safety hazards associated with this reaction?

A: The primary hazards are:

  • Thermal Runaway: As discussed, this is the most severe hazard, where the exothermic reaction becomes uncontrollable.[1][10]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[11]

  • Toxic Gas Release: The reaction can produce toxic and corrosive nitrogen dioxide (NO₂) gas, which appears as dense brown fumes, especially if the reaction overheats.[2][3] Inhalation of these fumes can cause severe respiratory irritation and other health effects.[11]

  • Thermally Unstable Products: The resulting nitro-compounds can be thermally unstable and prone to exothermic decomposition, especially if impurities from the reaction (like residual acid) are present.[10][12]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during dichlorotoluene nitration in a question-and-answer format.

Problem: Uncontrolled Temperature Increase (Runaway Reaction)

Q: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?

A: An uncontrolled temperature increase signifies a thermal runaway, a hazardous situation requiring immediate action.[3]

  • Immediate Actions:

    • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[3] This is the most critical first step to prevent further heat generation.

    • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[3] If using an ice bath, add more ice and salt or dry ice.

    • Prepare to Quench (Last Resort): If the temperature continues to rise rapidly despite the above measures, prepare to quench the reaction by carefully pouring it into a large volume of crushed ice and water.[3] This should be done behind a safety shield in a fume hood.

  • Potential Causes & Solutions for Future Experiments:

    • Cause: Too rapid addition of the nitrating agent or the dichlorotoluene substrate. The rate of heat generation exceeded the cooling system's capacity.

    • Solution: Reduce the addition rate significantly in future experiments. Use a syringe pump or a pressure-equalizing dropping funnel for precise, slow addition. Monitor the internal temperature constantly during addition.[1][3]

    • Cause: Inadequate cooling for the reaction scale.

    • Solution: Ensure the cooling bath has sufficient volume and surface area. For larger scales, a mechanical chiller may be necessary.

    • Cause: Poor agitation or stirrer failure. This can create localized "hot spots" where the reaction accelerates.[1]

    • Solution: Use an overhead stirrer for viscous mixtures or larger volumes. Ensure the stir bar is spinning effectively and creating a good vortex.

Problem: Low Product Yield

Q: After workup, my product yield is significantly lower than expected. What are the possible reasons?

A: Low yield can stem from several factors related to reaction conditions and workup procedures.[3]

  • Potential Causes & Solutions:

    • Cause: Incomplete reaction. The temperature may have been too low, or the reaction time too short.

    • Solution: Allow the reaction to stir for a longer period. Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material is consumed.[13] Consider a modest increase in temperature after the initial exothermic addition is complete.[14]

    • Cause: Side reactions or product decomposition due to excessively high temperatures.

    • Solution: Maintain a lower, more controlled reaction temperature throughout the procedure.

    • Cause: Product loss during workup. The nitrated product may have some solubility in the aqueous phase, or it may have been lost during extraction and washing steps.

    • Solution: When quenching, use ice-cold water to minimize solubility.[15] If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[15] Ensure all washing steps are performed correctly and that phase separation is complete.

Problem: Unexpected Isomer Ratio / Poor Selectivity

Q: I've obtained a mixture of isomers and want to improve the selectivity for a specific one. What can I do?

A: Isomer distribution is governed by the electronic and steric effects of the substituents and the reaction conditions.

  • Potential Causes & Solutions:

    • Cause: Suboptimal reaction temperature. As discussed, temperature can significantly affect the kinetic vs. thermodynamic product ratio.

    • Solution: Systematically vary the reaction temperature. Run small-scale experiments at different temperatures (e.g., -10 °C, 0 °C, 10 °C, 25 °C) and analyze the product mixture by GC or NMR to determine the optimal temperature for your desired isomer.[9]

    • Cause: Choice of nitrating agent or solvent. The standard mixed acid system is highly reactive and may not be the most selective.

    • Solution: Explore alternative nitrating systems. For example, using nitric acid in an organic solvent like dichloromethane or acetic anhydride can sometimes offer different selectivity.[16] These systems can reduce the activity of the nitronium ion, leading to better control.[16]

Problem: Product Fails to Precipitate During Workup

Q: I poured the reaction mixture onto ice, but no solid precipitated. How do I isolate my product?

A: If your product does not precipitate, it is likely an oil or has significant solubility in the acidic aqueous mixture.[15]

  • Solution:

    • Liquid-Liquid Extraction: Transfer the entire quenched mixture to a separatory funnel.

    • Extract: Extract the mixture several times with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[15]

    • Combine & Wash: Combine the organic layers. Wash them sequentially with water, a saturated sodium bicarbonate solution (vent frequently to release CO₂ gas), and finally with brine.[4]

    • Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[15]

Section 3: Experimental Protocols & Data

Protocol for Optimizing Reaction Temperature (Small Scale)

This protocol describes a general method for finding the optimal temperature for the mononitration of a dichlorotoluene isomer (e.g., 2,4- or 3,4-dichlorotoluene).

Safety Warning: This reaction is highly exothermic and involves corrosive and toxic substances.[11] It must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[11] An ice bath for emergency cooling should be readily available.

  • Methodology:

    • Prepare Nitrating Mixture: In a clean, dry flask, add 5.0 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0 °C. While stirring, slowly add 2.5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • Set Up Reaction: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2.0 g of dichlorotoluene in 5 mL of a suitable solvent (e.g., dichloromethane, optional).

    • Cool Substrate: Cool the dichlorotoluene solution to the target starting temperature (e.g., -5 °C) using an appropriate cooling bath (e.g., ice/salt or dry ice/acetone).

    • Controlled Addition: Slowly add the pre-cooled nitrating mixture dropwise to the stirred dichlorotoluene solution over 30-45 minutes. Carefully monitor the internal temperature and adjust the addition rate to maintain it within ±2 °C of the target temperature.

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the target temperature for 1-2 hours. Monitor the reaction's progress by taking small aliquots every 30 minutes, quenching them in ice water, extracting with a small amount of ethyl acetate, and analyzing by TLC or GC.

    • Quenching: Once the reaction is complete (starting material consumed), very slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice with vigorous stirring.

    • Workup & Isolation: Isolate the product by either vacuum filtration (if a solid precipitates) or liquid-liquid extraction as described in the troubleshooting section.[15] Wash the crude product thoroughly.

    • Analysis: Dry the final product and determine the yield. Analyze the product by GC, GC-MS, or NMR to determine the isomer distribution.

    • Repeat: Repeat the experiment at different target temperatures (e.g., 5 °C, 15 °C, 30 °C) to identify the optimal conditions for yield and selectivity.

Data Presentation: Effect of Temperature on Isomer Distribution

The following table provides a representative illustration of how reaction temperature can influence the product distribution in the mononitration of an isomer like 3,4-dichlorotoluene. Actual ratios are highly dependent on the specific substrate and conditions.

Reaction TemperatureDesired Isomer (e.g., 3,4-dichloro-6-nitrotoluene)Other Mononitro IsomersDinitro Products & Byproducts
-10 °C to 0 °C High (~85-90%)Low (~5-10%)Very Low (<5%)
10 °C to 25 °C Moderate-High (~70-80%)Moderate (~10-15%)Low-Moderate (~5-10%)
> 40 °C Decreasing (<60%)Increasing (>15%)Significant (>15%)

Note: This table illustrates a general trend. Higher temperatures tend to decrease selectivity and increase the formation of byproducts.

Section 4: Visual Guides

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical experiment designed to optimize reaction temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_acids Prepare & Cool Nitrating Mixture (H₂SO₄ + HNO₃) addition Slow, Controlled Addition of Nitrating Mixture prep_acids->addition prep_sub Prepare & Cool Dichlorotoluene Solution prep_sub->addition stir Stir at Target Temperature addition->stir monitor Monitor Progress (TLC / GC) stir->monitor quench Quench on Crushed Ice monitor->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate analyze Analyze Yield & Isomer Ratio (GC / NMR) isolate->analyze

Caption: Workflow for Temperature Optimization Experiment.

Logical Relationship Diagram

This diagram illustrates the critical impact of reaction temperature on the primary outcomes of the nitration process.

G cluster_outcomes Key Outcomes Temp Reaction Temperature Rate Reaction Rate Temp->Rate Select Selectivity Temp->Select Safety Safety Temp->Safety Rate_Low Too Slow (Incomplete Reaction) Select_Good High Desired Isomer Safety_Good Controlled Exotherm Rate_Opt Optimal Rate_High Too Fast (Poor Control) Select_Bad Side Products & Dinitration Safety_Bad Thermal Runaway Risk

Sources

Optimization

Technical Support Center: Safe Handling of Chloronitrobenzene Derivatives

This guide provides comprehensive safety protocols and troubleshooting for researchers, scientists, and drug development professionals working with chloronitrobenzene derivatives. The following information is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and troubleshooting for researchers, scientists, and drug development professionals working with chloronitrobenzene derivatives. The following information is designed to ensure the safe handling, storage, and disposal of these compounds, minimizing risks and ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with chloronitrobenzene derivatives?

A1: Chloronitrobenzene derivatives are toxic and pose several health risks. They can be absorbed through the skin, inhaled, or ingested.[1][2][3] The primary health effects include:

  • Methemoglobinemia: A critical hazard is the formation of methemoglobin in the blood, which impairs its oxygen-carrying capacity.[2][3] This can lead to symptoms like headache, dizziness, cyanosis (blueish skin), and in severe cases, collapse and death.[2][4]

  • Skin and Eye Irritation: Direct contact can cause irritation and burns to the skin and eyes.[1][4] Some derivatives can also cause skin allergies upon repeated exposure.[2][4]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the nose, throat, and lungs, potentially leading to coughing and shortness of breath.[4] High exposure can cause a dangerous buildup of fluid in the lungs (pulmonary edema).[4]

  • Organ Damage: Prolonged or repeated exposure may lead to damage to the liver, kidneys, and testes.[4][5] It may also cause anemia.[2][4]

  • Carcinogenicity: Some chloronitrobenzene isomers are suspected of causing cancer.[5][6][7] The International Agency for Research on Cancer (IARC) has classified 2-chloronitrobenzene as 'Possibly carcinogenic to humans' (Group 2B).[6]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with chloronitrobenzene derivatives?

A2: A multi-layered approach to PPE is essential to prevent exposure. The minimum required PPE includes:

  • Gloves: Chemically resistant gloves are crucial.[8] Materials such as butyl or viton are recommended. Double gloving is advised, especially when handling concentrated solutions.[9]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1][5][10][11] A face shield should be worn in situations with a higher risk of splashing.[11][12]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11][13] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[5][10][14]

Q3: How should I properly store chloronitrobenzene derivatives?

A3: Proper storage is critical to maintain chemical stability and prevent accidents.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][5][10][11]

  • Keep containers tightly closed to prevent the release of vapors.[1][5][10][11]

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1][15]

Q4: What is the correct procedure for disposing of waste containing chloronitrobenzene derivatives?

A4: Chloronitrobenzene derivatives and their containers must be disposed of as hazardous waste.[1][11]

  • Never dispose of these chemicals down the drain or in regular trash.[8]

  • Collect all waste in properly labeled, sealed containers.[1][11]

  • Follow all federal, state, and local environmental regulations for hazardous waste disposal.[1] Contact your institution's environmental health and safety department for specific guidance.[8]

Troubleshooting Guide

Issue Potential Cause Solution
Accidental Skin Contact Inadequate PPE, splash during handling.Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
Accidental Eye Contact Insufficient eye protection, splash.Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation of Vapors/Dust Improper ventilation, working outside a fume hood.Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
Minor Spill (<100 mL in a fume hood) Mishandling of container, reaction mishap.Alert others in the area. Wear appropriate PPE. Contain the spill with a non-combustible absorbent material like sand or vermiculite.[8] Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area with soap and water.[8]
Major Spill (>100 mL or outside a fume hood) Dropped container, equipment failure.Evacuate the immediate area and alert others. If the substance is flammable, eliminate all ignition sources.[4] Contact your institution's emergency response team and environmental health and safety department immediately.[16]

Experimental Protocols

Protocol 1: Safe Handling and Weighing of Solid Chloronitrobenzene Derivatives
  • Preparation: Don all required PPE (gloves, safety goggles, lab coat). Ensure the chemical fume hood is functioning correctly.

  • Transport: Transport the chemical container in a secondary container to the fume hood.

  • Weighing: Perform all weighing operations within the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.

  • Dispensing: Carefully dispense the required amount of the solid, minimizing the creation of dust.

  • Cleanup: After weighing, carefully fold the weighing paper and place it in the designated solid waste container. Clean any residual powder from the spatula and balance with a damp cloth, which should also be disposed of as hazardous waste.

  • Storage: Tightly seal the original container and return it to its designated storage location.

Protocol 2: Emergency Response to a Small Spill

This protocol outlines the steps for managing a small spill of a chloronitrobenzene derivative within a chemical fume hood.

Spill_Response cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps Alert Alert others in the lab PPE Don appropriate PPE (double gloves, goggles, lab coat) Alert->PPE Ignition Eliminate ignition sources if flammable PPE->Ignition Contain Contain the spill with non-combustible absorbent Ignition->Contain Collect Collect absorbed material into a labeled, sealed container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report

Caption: Workflow for handling a small chemical spill.

Visualization of Safety Procedures

Personal Protective Equipment (PPE) Hierarchy

Caption: Hierarchy of controls for safe handling.

References

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chloronitrobenzenes (mixed isomers). Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ortho Chloro Nitro Benzene (ONCB). Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. Retrieved from [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1-chloro-2-nitro- (2-chloronitrobenzene) - Evaluation statement. Retrieved from [Link]

  • SDFine. (n.d.). 1-chloro-2-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Para Chloro Nitro Benzene. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

  • Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • The University of Cyprus, Department of Chemistry. (2024). LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]

  • University of British Columbia. (2015). Chemical Spill Clean-up Protocol. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Carleton University. (n.d.). Corrosive Chemical Spill Response. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ResearchGate. (2025). Effective degradation of para-chloronitrobenzene through a sequential treatment using zero-valent iron reduction and Fenton oxidation. Retrieved from [Link]

  • Hyde Park Environmental News. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: FTIR Sampling Techniques for Nitro Group Characterization in 1,3-Dichloro-5-methyl-2-nitrobenzene

1,3-Dichloro-5-methyl-2-nitrobenzene (CAS: 89692-81-9) is a critical halogenated nitroaromatic intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Accurate chara...

Author: BenchChem Technical Support Team. Date: February 2026

1,3-Dichloro-5-methyl-2-nitrobenzene (CAS: 89692-81-9) is a critical halogenated nitroaromatic intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Accurate characterization of its nitro (-NO₂) functional group is essential for confirming substitution patterns and assessing batch purity. Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for this analysis.

This guide objectively compares the two primary FTIR modalities—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission —evaluating their performance, spectral fidelity, and operational efficiency for detecting the sterically hindered nitro group in this specific compound.

Mechanistic Causality: The Sterically Hindered Nitro Group

To accurately interpret the FTIR spectrum of 1,3-dichloro-5-methyl-2-nitrobenzene, one must understand the structural causality dictating its vibrational modes.

In unsubstituted nitrobenzene, the -NO₂ group is coplanar with the aromatic ring, allowing for extended resonance. This delocalization typically places the asymmetric N-O stretch around 1530 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹[1]. However, in 1,3-dichloro-5-methyl-2-nitrobenzene, the nitro group at position 2 is flanked by two bulky chlorine atoms at positions 1 and 3.

The Causality of Peak Shifting: The severe steric hindrance from the ortho-chloro substituents forces the nitro group out of the plane of the aromatic ring. This loss of coplanarity disrupts resonance with the


-system, localizing the electron density on the N-O bonds. Consequently, the N-O bonds gain more double-bond character, shifting the asymmetric stretching frequency higher (closer to 1550–1560 cm⁻¹, typical of aliphatic nitro groups)[2].
Performance Comparison: ATR vs. KBr Transmission

When analyzing solid organic intermediates, the choice of sampling technique fundamentally alters the spectral output and operational workflow[3][4].

1. ATR-FTIR (Diamond Crystal)
  • Mechanism: Utilizes an evanescent wave penetrating 0.5–2.0 µm into the sample interface[4].

  • Advantages: Requires zero sample preparation. It eliminates the risk of moisture absorption (water bands at 3400 cm⁻¹ and 1640 cm⁻¹) which can obscure critical aromatic C=C stretches[5].

  • Limitations: Peak intensities are wavelength-dependent (lower intensity at higher wavenumbers). The anomalous dispersion of the refractive index can cause slight peak shifts (2–4 cm⁻¹ lower) compared to transmission spectra[4].

2. Transmission FTIR (KBr Pellet)
  • Mechanism: The infrared beam passes completely through a homogenized, diluted sample matrix[3].

  • Advantages: Provides a superior signal-to-noise ratio and strict adherence to the Beer-Lambert law, making it ideal for trace impurity quantification and historical library matching[3].

  • Limitations: KBr is highly hygroscopic. Poor grinding can lead to the Christiansen effect (asymmetric baseline scattering), and a poorly pressed pellet will result in total absorption or severe stray light interference[5].

Quantitative Data: FTIR Absorption Peaks

The following table summarizes the expected vibrational modes for the nitro group in 1,3-dichloro-5-methyl-2-nitrobenzene, comparing the outputs of ATR and KBr techniques.

Vibrational ModeKBr Transmission (cm⁻¹)ATR-FTIR (cm⁻¹)IntensityMechanistic Note
N-O Asymmetric Stretch ~1555~1552Very StrongShifted higher due to ortho-Cl steric hindrance disrupting resonance[2].
N-O Symmetric Stretch ~1365~1362StrongLocalized N-O bond character[6].
C-N Stretching ~1105~1103ModerateInfluenced by the para-methyl electron-donating effect[6].
-NO₂ Out-of-Plane Bend ~715~715Weak-ModDiagnostic for aromatic nitro groups[7].
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate self-validating checkpoints.

Protocol A: ATR-FTIR Workflow
  • Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (air).

    • Validation Check: The background spectrum must show a flat baseline with no residual peaks, particularly in the critical 1500-1300 cm⁻¹ region.

  • Sample Application: Place ~5 mg of solid 1,3-dichloro-5-methyl-2-nitrobenzene directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the built-in slip clutch clicks.

    • Causality: Consistent pressure ensures intimate contact between the crystal and the solid, maximizing the penetration depth of the evanescent wave and ensuring reproducible peak intensities[8].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans). Apply an ATR-correction algorithm post-run to normalize intensities for library comparison.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate absorbed moisture[5].

  • Homogenization: Weigh 1-2 mg of the analyte and 100 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes.

    • Causality: Particle sizes must be reduced to less than the wavelength of IR light (< 2 µm) to prevent baseline scattering (the Christiansen effect)[3].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air, moisture, or poor homogenization, which will degrade the spectrum[5].

  • Data Acquisition: Place the pellet in the transmission holder and scan (4000-400 cm⁻¹, 32 scans).

Workflow Visualization

FTIR_Workflow Start Solid Sample: 1,3-Dichloro-5-methyl- 2-nitrobenzene Decision Select FTIR Sampling Technique Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Routine QC KBr Transmission FTIR (KBr Pellet) Decision->KBr Trace/Library Match ATR_Prep Direct Application & Compression ATR->ATR_Prep KBr_Prep Grind with KBr & Press (10 tons) KBr->KBr_Prep ATR_Adv Rapid, Surface Analysis, No Moisture Artifacts ATR_Prep->ATR_Adv KBr_Adv High Sensitivity, Deep Bulk Profiling KBr_Prep->KBr_Adv Data Spectral Analysis: Nitro Group Peaks (~1555 & ~1365 cm⁻¹) ATR_Adv->Data KBr_Adv->Data

FTIR workflow comparing ATR and KBr techniques for analyzing nitroaromatic compounds.

References

Sources

Comparative

A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate (Metronidazole Acetate)

A Note on the Topic: Initial searches for the compound with CAS number 89692-81-9 did not yield a definitive chemical identity from publicly available resources. To provide a valuable and technically in-depth guide in li...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for the compound with CAS number 89692-81-9 did not yield a definitive chemical identity from publicly available resources. To provide a valuable and technically in-depth guide in line with the user's request, this document focuses on a closely related and analytically significant compound: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate , also known as Metronidazole Acetate (CAS No. 13182-82-6). This compound is an important derivative of the widely used antibiotic metronidazole. The principles and methodologies discussed herein are broadly applicable to the analysis of similar nitroimidazole derivatives.

Introduction

Metronidazole and its derivatives are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate (Metronidazole Acetate) is an ester prodrug of metronidazole, designed to improve its palatability or modify its pharmacokinetic properties. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolism research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and specificity. Understanding the fragmentation pattern of a molecule in the mass spectrometer is fundamental to developing robust and reliable GC-MS methods. This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation pattern of metronidazole acetate, compares GC-MS with alternative analytical techniques, and provides a detailed experimental protocol.

Predicted GC-MS Fragmentation Pattern of Metronidazole Acetate

The fragmentation of a molecule in an electron ionization (EI) mass spectrometer is a consequence of its interaction with high-energy electrons (typically 70 eV). This interaction leads to the formation of a molecular ion (M+•) which is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is characterized by a nitroimidazole ring, an ethyl acetate side chain, and an ester linkage. The fragmentation of this molecule is expected to be directed by the presence of these functional groups.

Molecular Ion (M+•): The molecular ion of metronidazole acetate has a predicted m/z of 213.

Key Fragmentation Pathways:

  • Loss of the Acetoxy Group: A prominent fragmentation pathway is the cleavage of the C-O bond of the ester, leading to the loss of an acetoxy radical (•OCOCH3, 59 Da). This would result in a fragment ion at m/z 154 . This ion would be a resonance-stabilized carbocation.

  • Loss of an Acetyl Radical and Formation of a Stable Imidazole Ion: Another likely fragmentation is the loss of an acetyl radical (•COCH3, 43 Da) followed by the loss of an ethylene oxide molecule (44 Da), or a concerted loss of the entire side chain. However, a more direct and highly probable fragmentation is the cleavage of the bond between the ethyl group and the imidazole ring, leading to the formation of the 2-methyl-5-nitro-1H-imidazol-1-yl-methyl cation at m/z 140 . This ion is expected to be a major peak in the spectrum due to the stability of the substituted imidazole ring.

  • Formation of the Acetyl Cation: The formation of the acetyl cation (CH3CO+ ) at m/z 43 is a very common fragmentation for acetate esters and is expected to be a significant peak in the spectrum.

  • Cleavage of the Nitro Group: The nitro group (-NO2) can be lost as a radical (46 Da) from the molecular ion or major fragments. For instance, the loss of NO2 from the m/z 140 fragment would result in an ion at m/z 94 .

  • Ring Fragmentation: The imidazole ring itself can undergo fragmentation, although these fragments are typically of lower abundance compared to the cleavage of the side chain.

The following Graphviz diagram illustrates the predicted major fragmentation pathways of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate.

Fragmentation_Pattern M Molecular Ion (M+•) m/z 213 F154 [M - •OCOCH3]+ m/z 154 M->F154 - •OCOCH3 (59 Da) F140 [2-methyl-5-nitro-1H-imidazol-1-yl-CH2]+ m/z 140 M->F140 - •CH2OCOCH3 (87 Da) F43 [CH3CO]+ m/z 43 M->F43 Rearrangement F94 [M - CH2CH2OCOCH3 - NO2]+ m/z 94 F140->F94 - NO2 (46 Da)

Caption: Predicted major fragmentation pathways of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate in EI-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of metronidazole acetate. The choice of method depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and throughput.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High specificity and sensitivity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.
HPLC-UV Separation by high-performance liquid chromatography, detection by UV absorbance.Robust and widely available, suitable for non-volatile and thermally labile compounds.[1]Lower specificity than MS, potential for co-eluting interferences.
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.Very high sensitivity and specificity, suitable for complex matrices.Higher cost and complexity compared to HPLC-UV.

Experimental Protocol: GC-MS Analysis of Metronidazole Acetate

This protocol provides a general framework for the analysis of metronidazole acetate by GC-MS. Method optimization will be required for specific applications and sample matrices.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of metronidazole acetate in a suitable solvent (e.g., methanol, ethyl acetate) and perform serial dilutions to create calibration standards.

  • Sample Extraction: For biological samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) protocol will be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peak corresponding to metronidazole acetate based on its retention time.

  • Confirm the identity of the peak by comparing its mass spectrum to the predicted fragmentation pattern and/or a reference spectrum.

  • Quantify the analyte using a calibration curve generated from the analysis of standard solutions.

The following Graphviz diagram outlines the experimental workflow for the GC-MS analysis of metronidazole acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Start Standard_Prep Prepare Standard Solutions Prep_Start->Standard_Prep Sample_Extraction Extract Sample (LLE or SPE) Prep_Start->Sample_Extraction Prep_End Prepared Sample Standard_Prep->Prep_End Sample_Extraction->Prep_End Injection Inject Sample into GC-MS Prep_End->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Data_Start Raw Data Peak_ID Peak Identification (Retention Time) Data_Start->Peak_ID Spectrum_Confirm Mass Spectrum Confirmation Peak_ID->Spectrum_Confirm Quantification Quantification (Calibration Curve) Spectrum_Confirm->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for the GC-MS analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate.

Conclusion

This guide provides a detailed theoretical framework for understanding the GC-MS fragmentation pattern of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate. By leveraging the predictable fragmentation of the ester and nitroimidazole moieties, a robust GC-MS method can be developed for its identification and quantification. While GC-MS offers excellent specificity, alternative techniques like HPLC-UV and LC-MS/MS provide viable options depending on the analytical requirements. The provided experimental protocol serves as a starting point for method development, emphasizing the need for optimization based on the specific sample matrix and analytical goals.

References

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. (n.d.).
  • Leitsch, D. (2024). Comparative proteomic analysis of metronidazole-sensitive and resistant Trichomonas vaginalis suggests a novel mode of metronidazole action and resistance. PMC.

Sources

Validation

A Comparative Analysis of Melting Points: 1,3-Dichloro-5-methyl-2-nitrobenzene vs. 1,3-Dichloro-2-methyl-5-nitrobenzene

An In-Depth Guide for Researchers on the Impact of Isomeric Substitution on Solid-State Properties In the realm of drug development and chemical synthesis, the physical properties of an organic compound are of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers on the Impact of Isomeric Substitution on Solid-State Properties

In the realm of drug development and chemical synthesis, the physical properties of an organic compound are of paramount importance. Among these, the melting point stands as a critical first indicator of purity and a key parameter influencing solubility and formulation. This guide provides a detailed comparison of the melting points of two closely related isomers, 1,3-Dichloro-5-methyl-2-nitrobenzene and 1,3-Dichloro-2-methyl-5-nitrobenzene, offering insights into the structural nuances that govern their thermal behavior.

The arrangement of functional groups on a benzene ring, even when the molecular formula remains identical, can lead to significant differences in physical properties. This principle is clearly demonstrated by the dichloromethylnitrobenzene isomers. Understanding these differences is crucial for researchers in identifying compounds, predicting their behavior in various processes, and ensuring the quality of synthesized materials.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
1,3-Dichloro-5-methyl-2-nitrobenzene89692-81-9C₇H₅Cl₂NO₂Data not available in searched sources
1,3-Dichloro-2-methyl-5-nitrobenzene7149-69-1C₇H₅Cl₂NO₂62-65 °C[1][2]

Note: While a specific melting point for 1,3-Dichloro-5-methyl-2-nitrobenzene was not located in the available public data, the principles discussed in this guide allow for a theoretical comparison based on its structure relative to its isomer.

The "Why": Deconstructing the Melting Point Difference

The melting point of a crystalline solid is the temperature at which it transitions into a liquid. This phase change is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3][4] The more energy required to overcome these forces, the higher the melting point.[4] For isomers, differences in melting points arise from variations in molecular symmetry and the resulting efficiency of crystal packing.[5]

Key Factors Influencing Melting Point:

  • Intermolecular Forces: These are the attractive forces between molecules. For the isomers , the primary forces are London dispersion forces and dipole-dipole interactions. The nitro group (-NO₂) and the chloro groups (-Cl) are electron-withdrawing, creating significant dipole moments within the molecules.

  • Molecular Symmetry and Crystal Packing: The efficiency with which molecules can pack into a crystal lattice profoundly affects the melting point.[5] More symmetrical molecules tend to pack more tightly and efficiently, leading to stronger intermolecular interactions and, consequently, higher melting points.[5][6] The flat nature of the benzene ring allows for efficient stacking, but the placement of substituents can disrupt this.[7]

Structural Analysis of the Isomers

To understand the expected differences in their melting points, let's analyze the structures of the two isomers.

  • 1,3-Dichloro-2-methyl-5-nitrobenzene (Melting Point: 62-65 °C): In this isomer, the methyl group is situated between two chlorine atoms. This steric hindrance may cause the nitro group or the methyl group to be slightly out of the plane of the benzene ring, potentially disrupting the crystal packing.

  • 1,3-Dichloro-5-methyl-2-nitrobenzene: Here, the nitro group is positioned between the two chlorine atoms. This arrangement could lead to a more compact structure with a different overall dipole moment compared to its isomer. The symmetry of this molecule might allow for a more ordered and stable crystal lattice, which would theoretically result in a higher melting point.

The interplay between molecular shape and intermolecular forces dictates the final melting point. Even small changes in structure can lead to significant variations in how molecules arrange themselves in the solid state.

Experimental Protocol: Accurate Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a compound.[8] A pure substance will typically have a sharp melting point range of 0.5-1.0°C, whereas impurities will cause a depression and broadening of this range.[8] The capillary method is the standard technique recognized by pharmacopeias.[9]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. This can be achieved by grinding in a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample several times.

    • To pack the sample, tap the bottom of the capillary tube on a hard surface or drop it through a long glass tube.[9] The packed sample height should be between 2.5-3.5 mm.[10]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.[11] It is good practice to insert three capillaries, even if only one contains the sample, to ensure even heating.[9]

  • Measurement:

    • For an unknown compound, a rapid initial heating can be performed to find an approximate melting point.[8]

    • For an accurate measurement, start heating at a temperature approximately 5°C below the expected melting point.[10]

    • Set the heating rate to a slow and steady 1-2°C per minute. For high precision, a rate of 0.1-0.2°C per minute is recommended.[9]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result A Dry and Powder Sample B Load Capillary Tube A->B C Pack Sample (2.5-3.5 mm) B->C D Insert into Apparatus C->D E Heat to ~5°C below MP D->E F Heat Slowly (1-2°C/min) E->F G Record Onset & Completion of Melting F->G H Melting Point Range G->H

Sources

Comparative

Comparative Guide: Crystal Structure Elucidation of Substituted Nitrobenzenes

Executive Summary The nitro group ( ) is a critical pharmacophore and energetic functionality in organic chemistry. Its strong electron-withdrawing nature and capacity for both hydrogen bonding and - stacking induce comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro group (


) is a critical pharmacophore and energetic functionality in organic chemistry. Its strong electron-withdrawing nature and capacity for both hydrogen bonding and 

-

stacking induce complex polymorphism and packing motifs.

This guide objectively compares the primary analytical techniques for determining the solid-state structure of substituted nitrobenzenes. While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute structure determination, we analyze its performance relative to Powder X-Ray Diffraction (PXRD) and Computational Prediction (CSP/DFT) . We provide experimental protocols for overcoming common challenges in this class of compounds, such as rotational disorder and needle-like morphology.

Comparative Analysis of Methodologies

For researchers characterizing new nitro-aromatics, selecting the right structural elucidation method is dictated by the stage of development (screening vs. submission).

Table 1: Performance Matrix of Structural Analysis Methods
FeatureSC-XRD (Gold Standard) PXRD (Screening) DFT/CSP (Predictive)
Primary Output 3D Atomic coordinates (

), ADPs, Absolute Configuration
Phase ID, Crystallinity, Unit Cell (via indexing)Energy landscapes, theoretical packing motifs
Resolution Atomic (< 0.8 Å)Bulk Lattice (> 2.0 Å typically)N/A (Theoretical)
Nitro Specifics Resolves

rotational disorder & H-bond geometry
Cannot resolve specific

orientation in complex cells
Predicts most stable

torsion angles
Sample Req. Single crystal (

mm)
Polycrystalline powder (

mg)
Molecular structure file (SMILES/CIF)
Throughput Low (2-24 hours/sample)High (10-30 mins/sample)Variable (CPU hours)
Limitation Requires high-quality crystal growth (the bottleneck)Peak overlap in low-symmetry organic solidsRequires experimental validation
Expert Insight: Why SC-XRD is Non-Negotiable for Nitrobenzenes

While PXRD is excellent for batch consistency, substituted nitrobenzenes frequently exhibit conformation polymorphism . The nitro group can rotate relative to the aromatic ring (torsion angle


) to optimize intermolecular contacts. PXRD often fails to distinguish between subtle conformers where 

. SC-XRD is the only method that definitively maps the Intermolecular vs. Intramolecular hydrogen bonding networks that drive these energy differences.

Technical Deep Dive: The Nitro Group in the Solid State

Understanding the structural behavior of the nitro group is prerequisite to successful analysis.

Interaction Hierarchy

In substituted nitrobenzenes, the crystal packing is governed by a competition between:

  • Strong H-Bonds:

    
     (where D = N, O).
    
  • Weak H-Bonds:

    
     (ubiquitous in nitro-aromatics).
    
  • 
    -
    
    
    
    Stacking:
    Electron-deficient nitro-rings stack with electron-rich rings (donor-acceptor stacking).
The "Disorder" Challenge

The


 group often displays rotational disorder about the 

bond, particularly when not locked by steric hindrance or strong H-bonds.
  • Refinement Strategy: When analyzing SC-XRD data, if the thermal ellipsoids of Oxygen atoms are elongated, model the disorder over two positions using a free variable (FVAR) in SHELXL, often with a 50:50 or refined occupancy.

Case Study: Isomeric Nitroanilines

To demonstrate the structural impact of substitution patterns, we compare the ortho-, meta-, and para- isomers of nitroaniline. This comparison highlights how SC-XRD reveals physical properties (NLO activity) hidden from other methods.

Table 2: Structural Data & Properties Comparison[1]
CompoundSpace GroupPacking MotifKey InteractionPhysical Property

-Nitroaniline

(Centrosymmetric)
Isolated moleculesIntramolecular

(Chelate ring)
Non-polar, NLO Inactive

-Nitroaniline

(Non-centrosymmetric)
Polar chainsIntermolecular

(Head-to-tail)
NLO Active (SHG)

-Nitroaniline

(Centrosymmetric)
1D ChainsIntermolecular

+ Dipole pairing
NLO Inactive

Analysis:

  • 
    -Nitroaniline:  The SC-XRD structure reveals a "locked" planar conformation due to the intramolecular H-bond. This prevents the formation of polar chains, rendering the crystal centrosymmetric.
    
  • 
    -Nitroaniline:  Lacking the "locking" mechanism, it crystallizes in a non-centrosymmetric space group (
    
    
    
    ), creating a macroscopic dipole moment. This makes it a classic material for Second Harmonic Generation (SHG).

Experimental Protocols

Crystallization Workflow (The "Bottleneck" Solution)

Nitro compounds often crystallize as thin, brittle needles unsuitable for SC-XRD. To obtain "block" morphology, use the Anti-solvent Diffusion Method .

Protocol:

  • Dissolution: Dissolve 20 mg of the nitro-derivative in a minimal amount of a polar solvent (Acetone or THF) in a small vial (inner vial).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Diffusion Setup: Place the small vial (uncapped) inside a larger jar containing a non-polar anti-solvent (Hexane or Toluene).

  • Equilibration: Seal the large jar. The non-polar solvent will diffuse into the polar solution, slowly increasing supersaturation.

  • Harvest: Allow to stand undisturbed for 3-7 days.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for solvent selection based on the polarity of the substituted nitrobenzene.

SolventSelection Start Start: Nitro-Compound Solubility CheckSol Is it soluble in Ethanol/Methanol? Start->CheckSol YesSol Yes CheckSol->YesSol High Solubility NoSol No CheckSol->NoSol Low Solubility Method1 Method: Slow Evaporation (Good for blocks) YesSol->Method1 Method2 Method: Vapor Diffusion (Inner: Acetone | Outer: Hexane) YesSol->Method2 CheckPolar Is it soluble in Acetone/THF? NoSol->CheckPolar Method3 Method: Hot Filtration (Solvent: Toluene/Xylene) NoSol->Method3 CheckPolar->YesSol Moderate Solubility CheckPolar->NoSol Insoluble

Figure 1: Decision matrix for crystallization solvent systems based on solubility profiles.

Data Collection & Refinement Protocol

Step 1: Temperature Control

  • Requirement: Collect data at 100 K (using liquid nitrogen stream).

  • Reasoning: Nitro groups have high thermal motion. At room temperature, the oxygen atoms appear as large "footballs" (large ADPs), obscuring bond lengths. Cooling "freezes" this motion.

Step 2: Handling Twinning

  • Substituted nitrobenzenes often form twins (intergrown crystals) due to their flat, stackable nature.

  • Validation: Check the diffraction spots in the Ewald sphere. If spots are split or not indexable by a single lattice, use software tools (e.g., CrysAlisPro "Ewald Explorer") to separate domains.

Step 3: Refinement (SHELXL)

  • If the

    
     group is disordered:
    
  • Use DELU and SIMU restraints to ensure the thermal ellipsoids of the disordered components behave physically.

Structural Determination Workflow

The following diagram outlines the integrated workflow from synthesis to final CIF (Crystallographic Information File) generation.

Workflow Substrate Crude Nitro Derivative Screen PXRD Screen (Check Crystallinity) Substrate->Screen Grow Single Crystal Growth (Fig 1) Screen->Grow If crystalline Mount Mount & Cool (100 K) Grow->Mount Collect SC-XRD Data Collection Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve Refine Refinement (Handle -NO2 Disorder) Solve->Refine Refine->Solve High R-factor (>10%) Final Publishable CIF Refine->Final

Figure 2: End-to-end workflow for structural elucidation of nitrobenzenes.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[Link]

  • Pananto, et al. (2017). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. ResearchGate. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2][3][4][5] Acta Crystallographica Section B. [Link]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie. [Link]

  • University of York. scXRD: Growing single crystals.[Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-Dichloro-5-methyl-2-nitrobenzene proper disposal procedures

This guide outlines the precise operational protocols for the disposal of 1,3-Dichloro-5-methyl-2-nitrobenzene (and chemically related chlorinated nitroaromatics). Senior Scientist Note: This compound presents a dual-haz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise operational protocols for the disposal of 1,3-Dichloro-5-methyl-2-nitrobenzene (and chemically related chlorinated nitroaromatics).

Senior Scientist Note: This compound presents a dual-hazard profile: the nitro group introduces thermal instability and potential shock sensitivity (though lower than polynitro compounds), while the halogen (chlorine) content mandates specific incineration pathways to prevent dioxin formation. It is a low-melting solid (approx. 36–40°C), meaning it may exist as a liquid or solid depending on your facility's ambient temperature.

Part 1: Rapid Hazard Assessment & Characterization

Before handling, verify the physical state and chemical stability.

PropertyDataOperational Implication
Physical State Solid < 36°C; Liquid > 40°CUse wide-mouth containers to accommodate phase changes; do not overfill.
Flash Point ~99°C (Closed Cup)Classifiable as Combustible (not highly Flammable), but emits toxic vapors when heated.
Reactivity NitroaromaticDO NOT heat in a closed system. DO NOT mix with strong bases (amines, hydroxides).
Toxicity Acute ToxicantHigh risk of methemoglobinemia via skin absorption. Double-glove (Nitrile/Neoprene).
Waste Code D002 (if acidic impurities), D003 (Reactive - potential), or Non-listed Halogenated Organic .Default to Halogenated Solvent/Organic Stream for high-temp incineration.

Part 2: Segregation & Incompatibility (The "Red Lines")

The most critical step in disposal is segregation . Mixing this compound with incompatible streams can lead to runaway exothermic reactions or the formation of explosive salts.

Strictly Prohibited Mixtures:
  • Strong Bases (NaOH, KOH, Amines):

    • Mechanism:[1][2] Nucleophilic aromatic substitution (

      
      ).[3] The nitro group activates the ring, making the chlorine atoms susceptible to displacement by hydroxide or amine ions. This reaction is exothermic and can destabilize the nitro group.
      
  • Reducing Agents (Hydrides, Metals like Zn/Fe):

    • Mechanism:[1][2] Reduction of the nitro group to an amine or hydroxylamine, which is highly exothermic and can generate heat sufficient to ignite the solvent.

  • Non-Halogenated Solvents:

    • Logistics: Mixing with non-halogenated waste (e.g., Acetone, Ethanol) downgrades the entire container to "Halogenated," significantly increasing disposal costs and complicating incineration parameters.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Wear chemical safety goggles, a lab coat, and double nitrile gloves (0.11 mm min thickness) or Silver Shield® gloves.

  • Work Area: Perform all transfers inside a certified chemical fume hood.

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential acidic hydrolysis of the chlorines.

    • Type: Wide-mouth jars are preferred due to the compound's low melting point (it may solidify in the neck of a narrow bottle).

Phase 2: Waste Transfer
  • If Solid: Scoop using a spark-proof plastic spatula into the waste container.

  • If Liquid (Melted): Pour slowly using a funnel.

  • Rinsing: Rinse the original vessel with a halogenated solvent (e.g., Dichloromethane) and add the rinsate to the same waste container.

    • Note: Do not use Acetone for rinsing if the waste stream is strictly "Halogenated," as this dilutes the caloric value for the incinerator.

Phase 3: Labeling

Affix a hazardous waste label with the following specific data:

  • Constituents: "1,3-Dichloro-5-methyl-2-nitrobenzene, Dichloromethane (rinsate)."

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Specific Warning: "CHLORINATED NITROAROMATIC - DO NOT MIX WITH BASES."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for categorizing and packaging this waste stream.

DisposalWorkflow Start Waste Generation: 1,3-Dichloro-5-methyl-2-nitrobenzene CheckState Check Physical State (Ambient Temp) Start->CheckState Solid Solid (<36°C) CheckState->Solid Cool Lab Liquid Liquid (>40°C) CheckState->Liquid Warm Lab ContainerSolid Container: Wide-Mouth HDPE Jar Solid->ContainerSolid ContainerLiq Container: Glass/HDPE Bottle Liquid->ContainerLiq Segregation CRITICAL SEGREGATION: Isolate from Bases & Reducing Agents ContainerSolid->Segregation ContainerLiq->Segregation Rinsing Rinse Original Vessel Solvent: Dichloromethane (DCM) Segregation->Rinsing FinalStream Final Waste Stream: Halogenated Organic Waste Rinsing->FinalStream DisposalMethod Disposal Method: High-Temp Incineration (>1100°C with HCl Scrubbing) FinalStream->DisposalMethod

Caption: Operational workflow for the segregation and packaging of chlorinated nitroaromatic waste.

Part 5: Final Disposal Method (The "Where")

You cannot simply "burn" this waste. It requires Rotary Kiln Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Why Special Incineration?

    • Dioxin Prevention: The combination of an aromatic ring and chlorine atoms is the perfect precursor for Polychlorinated Dibenzo-p-dioxins (PCDDs) if burned at low temperatures (< 850°C).

    • NOx Control: The nitro group releases Nitrogen Oxides (NOx), requiring selective catalytic reduction (SCR) in the stack.

    • Acid Gas: The chlorine converts to Hydrogen Chloride (HCl) gas, which must be neutralized by wet scrubbers (caustic soda spray).

  • Manifesting:

    • Ensure the waste profile lists "Halogenated" content > 1,000 ppm.

    • If the material is pure and unused, check if it qualifies as a U-listed waste (though this specific isomer is likely not explicitly U-listed, it defaults to characteristic waste).

Part 6: Emergency Spills

In the event of a spill outside the hood:

  • Evacuate: The dust/vapor is toxic.

  • PPE: Don a half-mask respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta) before re-entering.

  • Neutralization: Do NOT use basic neutralizers (like sodium bicarbonate) directly on the pure substance, as this may trigger the reactivity issues mentioned above.

  • Cleanup: Adsorb liquid with Vermiculite or clay. If solid, cover with wet sand to prevent dust, then scoop.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12814, 1,3-Dichloro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document (October 2009). Retrieved from [Link]

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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